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  • Product: D-[4-13C]Threose
  • CAS: 90913-09-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 13C NMR Spectrum and Chemical Shifts of D-[4-13C]threose

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Utility of Site-Specific Isotopic Labeling in Carbohydrate Analysis The structural elucidation of carbohydrates is fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Utility of Site-Specific Isotopic Labeling in Carbohydrate Analysis

The structural elucidation of carbohydrates is fundamental to understanding their roles in biological systems, from metabolic pathways to cellular recognition. D-Threose, a four-carbon aldose (a tetrose), serves as a foundational building block and stereochemical reference point in carbohydrate chemistry. While standard Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for its study, the introduction of a site-specific stable isotope, as in D-[4-13C]threose, elevates the analytical potential immensely. This guide provides a comprehensive technical overview of the principles and expected outcomes when analyzing D-[4-13C]threose by 13C NMR spectroscopy. We will explore the theoretical underpinnings of its chemical shifts, the influence of its solution-state equilibrium, the unique spectral features arising from the 13C label, and a robust experimental protocol for its analysis. This document is intended to serve as a practical and theoretical resource for scientists leveraging isotopically labeled monosaccharides in their research.

The Solution-State Equilibrium of D-Threose: A Mixture of Tautomers

Unlike the static structures often depicted in textbooks, monosaccharides in solution exist as a dynamic equilibrium of multiple forms, or tautomers.[1][2] For D-threose, this includes the open-chain aldehyde form and, more predominantly, cyclic five-membered (furanose) and six-membered (pyranose) hemiacetals.[3][] Each cyclic form further exists as two distinct anomers, designated alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1).[2][5]

The resulting 13C NMR spectrum is therefore a composite, representing a population-weighted average of all co-existing forms. The relative proportions of these tautomers are sensitive to factors such as solvent and temperature.[6] Understanding this equilibrium is the first critical step in interpreting the spectrum.

G cluster_pyranose Pyranose Forms (Six-Membered Ring) cluster_furanose Furanose Forms (Five-Membered Ring) a_pyranose α-D-Threopyranose b_pyranose β-D-Threopyranose a_pyranose->b_pyranose anomerization a_furanose α-D-Threofuranose b_furanose β-D-Threofuranose a_furanose->b_furanose anomerization open_chain Open-Chain D-Threose open_chain->a_pyranose cyclization open_chain->b_pyranose open_chain->a_furanose cyclization open_chain->b_furanose

Figure 1: Tautomeric equilibrium of D-threose in solution.

Principles of 13C Chemical Shifts in D-[4-13C]threose

The chemical shift (δ) of each carbon nucleus in the 13C NMR spectrum is highly sensitive to its local electronic environment.[7] This sensitivity allows us to distinguish between the different carbons within the molecule and among its various tautomeric forms. Typical 13C chemical shifts for carbohydrate ring carbons range from 60-110 ppm.[8][9]

Several key factors govern the precise chemical shifts in D-threose:

  • Hybridization and Electronegativity: Carbons bonded to electronegative oxygen atoms (C-O) are deshielded and resonate at a higher chemical shift (downfield) compared to simple alkane carbons.[7] The anomeric carbon (C1), being bonded to two oxygen atoms (the ring oxygen and the hydroxyl group), is the most deshielded of the ring carbons, typically appearing in the 90-110 ppm range.[8]

  • The Anomeric Effect: This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.[5] This effect significantly influences the chemical shifts of C1 and other ring carbons, providing a reliable method for assigning the α and β configurations.[10][11] Generally, the C1 signal of the α-anomer is shifted relative to the β-anomer.

  • Stereochemistry (Configurational Effects): The spatial orientation of hydroxyl groups (axial vs. equatorial) influences the shielding of adjacent carbons. An axial hydroxyl group typically causes a shielding (upfield shift) of the carbon it is attached to, as well as the adjacent carbons, compared to an equatorial counterpart.[12]

  • Ring Size (Pyranose vs. Furanose): Carbon nuclei in five-membered furanose rings are generally less shielded (resonate at higher ppm) than their counterparts in the corresponding six-membered pyranose forms.[13][14]

The Signature of the 13C Label: Spin-Spin Coupling

In a natural abundance 13C NMR spectrum, the probability of finding two adjacent 13C atoms is extremely low (~0.01%). Therefore, carbon-carbon (C-C) spin-spin coupling is not observed.[7] The strategic incorporation of a 13C label at a specific position, as in D-[4-13C]threose, fundamentally changes the spectrum.

The key diagnostic feature will be the observation of 13C-13C coupling constants (J_CC) between the labeled C4 and its neighboring carbons.[15]

  • One-Bond Coupling (¹J_C3-C4): The signal for C3 will appear as a doublet, and the signal for C4 will also be a doublet (in a proton-decoupled spectrum). The magnitude of this coupling constant (typically 35-45 Hz) is related to the hybridization and stereochemistry of the involved carbons.

  • Two-Bond Coupling (²J_C2-C4): A smaller, two-bond coupling may be observed between C2 and C4. The magnitude and even the sign of these geminal couplings are highly dependent on the orientation of substituent C-O bonds.[16][17]

  • Three-Bond Coupling (³J_C1-C4): This coupling may also be present, with a magnitude that follows a Karplus-like dependence on the dihedral angle of the C1-C2-C3-C4 pathway.[16][17]

The measurement of these J_CC values provides invaluable, high-resolution structural and conformational information that is inaccessible in unlabeled samples.[18]

Predicted 13C NMR Chemical Shifts for D-[4-13C]threose

Carbon AtomTautomer FormPredicted Chemical Shift (δ, ppm)Key Influences & Notes
C1 α/β-Furanose95 - 105Anomeric carbon, bonded to two oxygens. Position is highly sensitive to α vs. β configuration.[10][13]
C2 α/β-Furanose72 - 80Standard ring carbon with a hydroxyl group. Influenced by the stereochemistry at C1 and C3.
C3 α/β-Furanose70 - 78Standard ring carbon. Will appear as a doublet due to ¹J coupling with C4.
C4 α/β-Furanose60 - 68Labeled carbon. Will appear as a doublet due to ¹J coupling with C3. Shift is typical for an exocyclic hydroxymethyl group.[8]

Note: These are estimated values. Actual chemical shifts will vary depending on the solvent, temperature, and pH.

Experimental Protocol: High-Resolution 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum of D-[4-13C]threose requires careful sample preparation and parameter optimization.

G start Start prep 1. Sample Preparation ~10-20 mg of D-[4-13C]threose ~0.6 mL D₂O Add internal standard (e.g., DSS) start->prep transfer 2. Transfer to NMR Tube Use a high-precision 5 mm tube prep->transfer instrument 3. Instrument Setup Insert sample, lock, and shim transfer->instrument acquire 4. Data Acquisition Proton-decoupled 13C experiment Sufficient scans for S/N Set spectral width ~220 ppm instrument->acquire process 5. Data Processing Fourier transform Phase correction Baseline correction acquire->process analyze 6. Spectral Analysis Reference to standard (DSS at 0 ppm) Assign peaks Measure chemical shifts (δ) and coupling constants (J_CC) process->analyze end End analyze->end

Figure 2: Standard workflow for 13C NMR analysis of D-[4-13C]threose.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of D-[4-13C]threose. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[19]

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering solvent signal from ¹H₂O in proton-related experiments and to provide a deuterium signal for the spectrometer's lock system.

    • Add a small, known amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[13]

    • Vortex the solution gently until the sample is fully dissolved.

  • NMR Data Acquisition:

    • Transfer the solution to a clean, high-precision 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock and Shim: The instrument will "lock" onto the deuterium signal of the D₂O to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

    • Experiment Setup: Select a standard one-dimensional 13C experiment with proton broadband decoupling. This technique irradiates all proton frequencies, which collapses the C-H couplings and results in a single, sharp peak for each unique carbon, significantly simplifying the spectrum and improving the signal-to-noise ratio.[7][19]

    • Acquisition Parameters:

      • Spectral Width: Set a wide spectral width, typically around 200-220 ppm, to ensure all carbon signals are captured.[7]

      • Number of Scans: Acquire a sufficient number of scans (e.g., 1024, 4096, or more) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration and the spectrometer's field strength.

      • Relaxation Delay: Use a relaxation delay (e.g., 2-5 seconds) between scans to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal integration if quantitative analysis is desired.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure proper peak shapes and a flat baseline.

    • Calibrate the chemical shift axis by setting the DSS reference peak to 0.0 ppm.

    • Identify and assign the resonances for C1, C2, C3, and C4 for the major tautomers present in the solution.

    • Measure the precise chemical shifts (δ) and, critically, the C-C coupling constants (J_CC) from the doublet splittings of the C3 and C4 signals.

Applications in Research and Drug Development

The use of specifically labeled carbohydrates like D-[4-13C]threose provides powerful opportunities for advanced research:

  • Metabolic Tracing: The 13C label acts as a tracer, allowing scientists to follow the metabolic fate of threose within cellular systems or organisms, identifying downstream metabolites and pathway fluxes.[20]

  • Protein-Carbohydrate Interaction Studies: When a labeled carbohydrate binds to a protein, changes in the chemical shifts and relaxation properties of the labeled carbon can be observed. Isotope-filtered NMR experiments can be used to selectively observe only the signals from the labeled ligand, providing detailed information about the binding site and the conformation of the bound sugar.[21][22]

  • Conformational Analysis: The precise measurement of 13C-13C and 13C-1H coupling constants provides empirical data that can be used to validate or refine computational models of carbohydrate conformation in solution.[18]

Conclusion

The analysis of D-[4-13C]threose by 13C NMR spectroscopy is a nuanced yet powerful technique. A thorough understanding of the underlying principles—including tautomeric equilibrium, factors influencing chemical shifts, and the unique information provided by C-C coupling—is essential for accurate data interpretation. The introduction of the 13C label at the C4 position transforms the standard spectrum into a rich source of structural and conformational data, evidenced by the appearance of characteristic doublet signals for C3 and C4. By following a rigorous experimental protocol, researchers can leverage this isotopically labeled monosaccharide to gain deep insights into carbohydrate structure, function, and interactions, thereby advancing fields from basic biochemistry to therapeutic drug development.

References

  • Perlin, A. S., Casu, B., & Koch, H. J. (1970). Configurational and conformational influences on the carbon-13 chemical shifts of some carbohydrates. Canadian Journal of Chemistry, 48(16), 2596-2606.
  • Bose-Basu, B., Zhao, S., Carmichael, I., & Serianni, A. S. (2007). 13C-13C NMR spin-spin coupling constants in saccharides: structural correlations involving all carbons in aldohexopyranosyl rings. PubMed.
  • BenchChem. (2025). Validating Pyranose Structures: A Comparative Guide to 13C NMR Analysis. BenchChem.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Prodi, A., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Anomeric effect. Wikipedia.
  • Serianni, A. S., & Barker, R. (1984). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
  • Bose-Basu, B., et al. (2007). 13C−13C NMR Spin−Spin Coupling Constants in Saccharides: Structural Correlations Involving All Carbons in Aldohexopyranosyl Rings.
  • Kato, K., et al. (2005).
  • Prodi, A., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society.
  • Matamoros, E., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine.
  • Wikipedia. (n.d.).
  • Feeney, J., et al. (1974). Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. Annals of the New York Academy of Sciences.
  • Perlin, A. S., et al. (1976). Carbon-13 NMR studies of [1-13C]aldoses: empirical rules correlating pyranose ring configuration and conformation with carbon-13 chemical shifts and carbon-13/carbon-13 spin couplings. Journal of the American Chemical Society.
  • Reich, H. (2021). 13C NMR Chemical Shifts.
  • Woods, R. J. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, Oxford Academic.
  • Amiel, D., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers.
  • Wu, J., et al. (1993). (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution.
  • Mackie, W., & Perlin, A. S. (1966).
  • Lin, J., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group Conformation. Physical Chemistry Chemical Physics.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). 13C NMR Spectroscopy. John Wiley & Sons.
  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry.
  • Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.
  • Falah, & Hassanain. (n.d.).
  • Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf. Source not available.
  • Unknown. (n.d.). 13C NMR Chemical Shifts (δ, ppm). Source not available.
  • Wang, T., et al. (2020).
  • Griffith, J. (2022). 13C NMR Chemical Shift.
  • SpectraBase. (n.d.). D-(+)-trehalose - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Vila, J. A., et al. (2010).
  • BOC Sciences. (2025). Monosaccharide Structure: Pyranose vs Furanose Forms. BOC Sciences.

Sources

Exploratory

A Technical Guide to D-[4-¹³C]threose for Advanced Stable Isotope-Resolved Metabolomics

Abstract Stable Isotope-Resolved Metabolomics (SIRM) has become an indispensable tool for elucidating the complex web of metabolic pathways that underpin cellular function, disease pathogenesis, and drug response.[1] By...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable Isotope-Resolved Metabolomics (SIRM) has become an indispensable tool for elucidating the complex web of metabolic pathways that underpin cellular function, disease pathogenesis, and drug response.[1] By tracing the fate of isotope-labeled precursors, researchers can move beyond static snapshots of metabolite concentrations to map the dynamic flow, or flux, of atoms through metabolic networks.[2] While ¹³C-labeled glucose and glutamine are the canonical tracers for probing central carbon metabolism, the complexity of intersecting pathways necessitates the development of novel probes to dissect specific metabolic nodes. This guide introduces D-[4-13C]threose as a specialized tracer for interrogating the non-oxidative branch of the Pentose Phosphate Pathway (PPP), a critical hub for nucleotide synthesis and redox homeostasis. We will explore the biochemical rationale for its use, present a comprehensive experimental framework, and discuss its potential applications in cancer biology and drug development, providing researchers with the technical insights required to leverage this innovative tool.

The Principle of Stable Isotope-Resolved Metabolomics (SIRM)

Metabolic networks are characterized by intersecting pathways where common metabolites can be produced from multiple sources. For example, pyruvate can be generated from glycolysis, serine metabolism, or malic enzyme activity. Conventional metabolomics, which measures metabolite pool sizes, cannot resolve the contributions of these different pathways.[3] SIRM overcomes this limitation by using molecules enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), to trace metabolic transformations.[1]

When cells are cultured with a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose), the ¹³C atoms are incorporated into downstream metabolites. Analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of each metabolite, known as isotopologues.[1][4] By analyzing the specific patterns of these isotopologues, SIRM allows for the robust reconstruction of metabolic pathways and the quantification of metabolic flux, providing a dynamic view of cellular activity.[1][2]

The Pentose Phosphate Pathway: A Key Anabolic and Redox-Balancing Hub

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis.[5] It consists of two distinct but interconnected branches:

  • The Oxidative Branch: This is an irreversible pathway that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate. In the process, it is a primary source of cytosolic NADPH (nicotinamide adenine dinucleotide phosphate), a key reducing equivalent essential for antioxidant defense (e.g., regeneration of reduced glutathione) and biosynthetic reactions like fatty acid synthesis.[6][7] The activity of this branch is tightly regulated by the cell's demand for NADPH, primarily through feedback inhibition of the rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD).[5][8]

  • The Non-Oxidative Branch: This is a series of reversible reactions that interconvert five-carbon sugars (pentoses) produced by the oxidative branch with intermediates of the glycolytic pathway, namely fructose-6-phosphate (a six-carbon sugar) and glyceraldehyde-3-phosphate (a three-carbon sugar).[6][9] This branch is vital for producing ribose-5-phosphate, the backbone of nucleotides for DNA and RNA synthesis.[8] It also generates another critical biosynthetic precursor, erythrose-4-phosphate (E4P) , a four-carbon sugar that serves as a key building block for the synthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.[10][11][12] The enzymes transketolase and transaldolase are central to the carbon-shuffling reactions of this branch.[6]

The dual nature of the PPP allows it to adapt to the cell's metabolic needs. For instance, rapidly proliferating cells can prioritize the non-oxidative branch to maximize ribose-5-phosphate production for nucleotide synthesis.[7][8]

D-Threose: A Novel Probe for the Non-Oxidative PPP

While tracers like [1,2-¹³C₂]glucose can be used to infer PPP activity, they do not exclusively label the non-oxidative branch and require complex modeling to deconvolve pathway contributions.[13] D-threose, a four-carbon aldose (a tetrose), offers a potential route to more directly probe the non-oxidative PPP.

Hypothesized Metabolic Entry: In mammalian cells, exogenous D-threose is known to be rapidly reduced to threitol by aldose reductase.[14] However, for it to be a useful tracer of the central carbon network, it must be phosphorylated. While a specific "threose kinase" is not well-characterized in mammals, cells possess enzymes with broader substrate specificities. For instance, triokinase (EC 2.7.1.28) phosphorylates the three-carbon sugar D-glyceraldehyde to D-glyceraldehyde-3-phosphate.[15][16] It is biochemically plausible that a similar kinase could phosphorylate D-threose to D-threose-4-phosphate.

Once phosphorylated, D-threose-4-phosphate could potentially enter the non-oxidative PPP. As the C2-epimer of erythrose-4-phosphate, it could be acted upon by an epimerase or isomerase, or potentially be used directly by transketolase, which transfers a two-carbon unit. This provides a direct entry point into the carbon-shuffling reactions, bypassing the oxidative branch entirely.

The Scientific Rationale for Using D-[4-¹³C]threose

The strategic placement of the ¹³C label at the fourth carbon position of threose is what makes it a powerful and precise metabolic tracer.

  • Specificity: By introducing a four-carbon sugar, the tracer is hypothesized to enter metabolism at the level of the non-oxidative PPP. This bypasses glycolysis and the oxidative PPP, allowing for a focused analysis of the carbon-shuffling reactions.

  • Unique Labeling Pattern: The single ¹³C label at the C4 position creates a unique M+1 isotopologue. Tracking this specific carbon atom as it is transferred by transketolase and transaldolase provides unambiguous information about the flow of carbon through this pathway.

  • Probing Aromatic Amino Acid Synthesis: Since erythrose-4-phosphate is a direct precursor for aromatic amino acids, tracing the incorporation of the ¹³C from D-[4-¹³C]threose into phenylalanine, tyrosine, and tryptophan can directly quantify the contribution of this pathway to their synthesis.[11]

The diagram below illustrates the hypothesized metabolic fate of the ¹³C label from D-[4-¹³C]threose as it enters the non-oxidative PPP and is incorporated into downstream metabolites.

metabolic_fate cluster_entry Tracer Entry cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_biosynthesis Biosynthetic Outputs D_4_13C_threose D-[4-¹³C]threose D_4_13C_threose_P D-[4-¹³C]threose-4-P D_4_13C_threose->D_4_13C_threose_P Kinase (Hypothesized) E4P Erythrose-4-P (M+1 from C4) D_4_13C_threose_P->E4P Isomerase/ Epimerase S7P Sedoheptulose-7-P (M+1) E4P->S7P Transketolase AroAA Aromatic Amino Acids (M+1) E4P->AroAA Shikimate Pathway F6P Fructose-6-P (M+1) G3P Glyceraldehyde-3-P (M+0 or M+1) F6P->G3P Glycolysis S7P->F6P Transaldolase R5P Ribose-5-P (M+1) S7P->R5P Transketolase Nucs Nucleotides (M+1) R5P->Nucs

Sources

Foundational

Mechanisms of Aldotetrose Metabolism: A Technical Guide to D-[4-¹³C]Threose Tracing

Executive Summary Aldotetroses—specifically D-erythrose and its C2 epimer, D-threose—are rare four-carbon monosaccharides that play highly specialized roles in cellular metabolism. While D-erythrose 4-phosphate is a well...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aldotetroses—specifically D-erythrose and its C2 epimer, D-threose—are rare four-carbon monosaccharides that play highly specialized roles in cellular metabolism. While D-erythrose 4-phosphate is a well-characterized intermediate in the canonical Pentose Phosphate Pathway (PPP) and the shikimate biosynthesis pathway, the metabolic fate of D-threose has historically been obscured by its transient nature and low intracellular abundance.

This whitepaper provides an authoritative, in-depth guide to interrogating aldotetrose metabolism using D-[4-¹³C]threose stable isotope tracing . Designed for researchers and drug development professionals, this guide deconstructs the biochemical pathways of D-threose, establishes self-validating experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explains the strict causality behind each methodological choice[1].

The Biochemical Landscape of D-Threose

Unlike hexoses and pentoses, aldotetroses sit at a unique metabolic crossroads. D-threose is not a primary carbon source but acts as a critical intermediate in non-canonical PPP shunts, synthetic biology pathways, and rare sugar catabolism.

The metabolism of D-threose generally diverges into three distinct pathways:

  • Phosphorylation and Epimerization (The PPP Shunt): D-threose is phosphorylated to D-threose 4-phosphate. Through the action of highly specific isomerases and epimerases, it is converted first to D-erythrulose 4-phosphate, and subsequently to D-erythrose 4-phosphate, allowing it to enter the non-oxidative PPP[2].

  • Aldolase Cleavage: In specific microbial and engineered mammalian systems, D-threose aldolase catalyzes the retro-aldol cleavage of D-threose into two molecules of glycolaldehyde, a precursor for synthetic platform chemicals like 2,4-dihydroxybutyric acid[3].

  • Oxidation: D-threose dehydrogenase oxidizes the C1 aldehyde to yield D-threonate, which can be further dehydrated and metabolized[3].

Visualizing the Metabolic Network

MetabolicPathway Threose D-[4-13C]Threose Threose4P D-[4-13C]Threose 4-P Threose->Threose4P Kinase Glycolaldehyde [13C]Glycolaldehyde Threose->Glycolaldehyde Aldolase Threonate D-[4-13C]Threonate Threose->Threonate Dehydrogenase Erythrulose4P D-[4-13C]Erythrulose 4-P Threose4P->Erythrulose4P Isomerase Erythrose4P D-[4-13C]Erythrose 4-P Erythrulose4P->Erythrose4P Epimerase PPP Pentose Phosphate Pathway Erythrose4P->PPP Transaldolase

Metabolic fates of D-[4-¹³C]threose, highlighting phosphorylation, cleavage, and oxidation pathways.

Rationale & Causality of D-[4-¹³C]Threose Tracing

Stable isotope tracing relies on the strategic placement of heavy isotopes to track atomic transitions through biochemical networks[4].

Why trace the C4 position specifically? Using D-[4-¹³C]threose rather than uniformly labeled [U-¹³C]threose provides high-resolution mechanistic insights. The causality of this choice is rooted in the aldolase cleavage reaction. If a cell metabolizes threose via D-threose aldolase, the four-carbon sugar is split into two two-carbon (C2) glycolaldehyde fragments.

  • If [U-¹³C]threose were used, both resulting glycolaldehyde molecules would be M+2 (fully labeled), masking the origin of the carbons.

  • By using D-[4-¹³C]threose, the cleavage yields one unlabeled glycolaldehyde (from C1-C2) and one M+1 labeled glycolaldehyde (from C3-C4). Detecting an M+1 glycolaldehyde pool is a definitive, self-validating proof of aldolase activity versus background metabolic noise.

Furthermore, tracking the M+1 label through the PPP allows researchers to quantify the exact flux of the epimerization shunt without confounding M+X isotopologues generated by cyclic PPP reactions[5].

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS workflow is designed as a self-validating system. Every step includes an internal control or a physical mechanism to prevent artifactual data generation.

Step 1: Cell Culture and Isotope Pulse
  • Preparation: Seed the target cell line in 6-well plates and culture until 70% confluence.

  • Nutrient Starvation (Causality): Wash cells twice with warm, glucose-free PBS. Reasoning: Residual unlabeled carbon sources will dilute the intracellular ¹³C pool, artificially lowering the Mass Isotopomer Distribution (MID) and skewing flux calculations.

  • Pulse Labeling: Introduce culture media supplemented with 5 mM D-[4-¹³C]threose. Incubate at 37°C for predetermined kinetic time points (e.g., 5, 15, 30, and 60 minutes).

Step 2: Cryogenic Quenching and Extraction
  • Quenching (Causality): Rapidly aspirate the media and immediately submerge the plate in liquid nitrogen for 5 seconds, followed by the addition of 1 mL of pre-chilled (-80°C) 80:20 methanol:water. Reasoning: Aldotetrose phosphates are highly labile. Enzymatic epimerization between D-threose 4-phosphate and D-erythrulose 4-phosphate occurs in seconds. Cryogenic quenching instantaneously denatures isomerases, physically locking the metabolite pool in its exact in vivo state[2].

  • Internal Standardization: Add 10 µL of a[U-¹³C] cell extract standard to each well. Reasoning: This validates extraction efficiency and corrects for ion suppression during MS analysis.

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant and dry under vacuum.

Step 3: HILIC-LC-MS/MS Analysis
  • Reconstitution: Resuspend the dried pellet in 50 µL of 50:50 acetonitrile:water.

  • Chromatography (Causality): Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Reasoning: Sugar phosphates are highly polar and elute in the void volume of standard C18 reverse-phase columns. HILIC provides the necessary retention and baseline separation of D-threose 4-phosphate from D-erythrose 4-phosphate.

  • Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode in negative polarity, specifically targeting the M+0 and M+1 transitions of tetrose phosphates (e.g., m/z 199 → 97 for M+0, and m/z 200 → 97 for M+1).

Visualizing the Experimental Workflow

Workflow Step1 1. Wash & Starvation Step2 2. D-[4-13C]Threose Pulse Step1->Step2 Step3 3. Cryogenic Quenching (-80°C) Step2->Step3 Step4 4. HILIC LC-MS/MS Step3->Step4 Step5 5. 13C-MFA Flux Modeling Step4->Step5

Self-validating experimental workflow for D-[4-¹³C]threose tracing and metabolic flux analysis.

Quantitative Data Presentation

The following table summarizes expected kinetic parameters and isotopic enrichment profiles derived from a standardized D-[4-¹³C]threose tracing experiment in a competent mammalian/engineered cell model.

MetaboliteDetected IsotopologuePeak Enrichment TimePrimary Metabolic Fate / Implication
D-Threose 4-phosphate M+15 minDirect phosphorylation; indicates active hexokinase/tetrokinase activity.
D-Erythrose 4-phosphate M+115 minEpimerization; confirms integration into the non-oxidative PPP shunts.
Glycolaldehyde M+130 minAldolase cleavage; validates retro-aldol fragmentation of the C4 backbone.
D-Threonate M+145 minOxidation; indicates D-threose dehydrogenase activity and alternative catabolism.

Table 1: Comparative kinetic and isotopic enrichment parameters for D-threose metabolism.

Conclusion & Future Perspectives

The utilization of D-[4-¹³C]threose tracing fundamentally elevates our ability to map aldotetrose metabolism. By combining position-specific stable isotopes with rigorous, cryogenically quenched HILIC-LC-MS/MS protocols, researchers can confidently distinguish between canonical PPP integration and alternative catabolic sinks (such as aldolase cleavage). As synthetic biology continues to leverage rare sugars for biomanufacturing[3], and as oncology uncovers novel metabolic vulnerabilities in the PPP[4], precise flux analysis of aldotetroses will become an indispensable tool in the modern biochemical arsenal.

References

  • Stable Isotope Tracing Experiments Using LC-MS Springer Nature URL:[Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells PMC - NIH URL:[Link]

  • Enzymatic isomerization and epimerization of D-erythrose 4-phosphate and its quantitative analysis by gas chromatography/mass spectrometry PubMed - NIH URL:[Link]

  • Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol PubMed - NIH (Nature Communications) URL:[Link]

Sources

Exploratory

Isotopic Tracing of Tetrose Dynamics: A Technical Guide to D-[4-13C]Threose Stability and Degradation Pathways in Aqueous Solutions

Executive Summary Understanding the aqueous stability and degradation kinetics of aldotetroses is critical for applications ranging from synthetic biology (e.g., Threose Nucleic Acids) to the study of physiological oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the aqueous stability and degradation kinetics of aldotetroses is critical for applications ranging from synthetic biology (e.g., Threose Nucleic Acids) to the study of physiological oxidative stress. D-Threose, a four-carbon monosaccharide, exhibits complex tautomeric and degradative behaviors in solution. By employing D-[4-13C]threose —where the terminal hydroxymethyl carbon is isotopically enriched—researchers can unambiguously track ring-opening events, epimerization, and fragmentation pathways without the spectral crowding typical of unlabeled carbohydrates. This whitepaper provides an authoritative, in-depth analysis of D-[4-13C]threose stability, detailing its degradation mechanisms and outlining self-validating experimental protocols for kinetic tracking.

Chemical Topology and Aqueous Behavior

In aqueous environments, D-threose does not exist as a static molecule. It undergoes rapid intramolecular hemiacetal formation, existing predominantly as an equilibrium mixture of cyclic α

  • and β -threofuranose anomers[1]. The open-chain reactive aldehyde form represents less than 1% of the population at equilibrium[1].

The Causality of C4 Isotopic Labeling: While C1 (anomeric) labeling is traditionally used to track sugar reactivity, labeling the C4 position provides a distinct mechanistic advantage. During retro-aldol cleavage, the C4 carbon is partitioned into specific two-carbon fragments (such as glycolaldehyde). Monitoring the highly distinct, uncoupled 13 C-NMR resonance of the terminal C4 hydroxymethyl group allows researchers to isolate the kinetic fate of the aliphatic tail, differentiating it from C1-C2 fragments and avoiding the complex chemical shift overlaps caused by anomeric mutarotation.

Aqueous Stability Profiles and Kinetics

The stability of D-threose is highly pH- and temperature-dependent. Under acidic conditions (pH < 5), the furanose ring is relatively stable, resisting degradation and only slowly undergoing dehydration[2]. However, under near-neutral to alkaline physiological conditions (pH 7.4–8.5), the trace open-chain aldehyde becomes highly reactive[3].

Interestingly, D-threose demonstrates superior kinetic stability compared to its diastereomer, D-erythrose. This is primarily due to the specific stereochemistry of D-threose: the trans-orientation of its C2 and C3 hydroxyl groups in the furanose ring minimizes steric repulsion, lowering the ground-state energy and slowing the rate of base-catalyzed ring opening[3].

Table 1: Quantitative Stability Kinetics of D-Threose vs. D-Erythrose in Aqueous Solution

CompoundpHTemp (°C)Half-life ( t1/2​ )Primary Degradation/Isomerization Product
D-Threose 5.025> 48 hoursStable (Trace Epimerization)
D-Threose 8.540> 12 hoursD-Erythrulose, D-Erythrose
D-Erythrose 8.540~ 2 hoursD-Erythrulose, D-Threose
D-Threose + Amino Acids 7.437< 4 hoursAdvanced Glycation End-products (AGEs)

(Data synthesized from comparative stability studies[3][4])

Mechanistic Pathways of Degradation

The degradation of D-[4-13C]threose proceeds through three primary interconnected pathways, driven by the reactivity of its open-chain tautomer:

  • Lobry de Bruyn–Alberda van Ekenstein Transformation: Under mildly basic conditions, the open-chain aldehyde undergoes enolization to form an enediol intermediate. This intermediate resolves into either its epimer (D-[4-13C]erythrose) or its ketose isomer (D-[4-13C]erythrulose)[3].

  • Retro-Aldol Cleavage: The carbon backbone can cleave between C2 and C3. Because the molecule is labeled at C4, this cleavage yields one equivalent of unlabeled glyoxal/glycolaldehyde and one equivalent of [2-13C]glycolaldehyde .

  • Non-Enzymatic Glycation (Maillard Reaction): In biological buffers containing primary amines (e.g., lysine residues), the free aldehyde of D-threose acts as a potent glycating agent. It rapidly forms a Schiff base, rearranging into Amadori products and ultimately forming Advanced Glycation End-products (AGEs)[4].

Pathway T D-[4-13C]Threose (Furanose & Open-chain) E D-[4-13C]Erythrose (Epimer) T->E Epimerization (pH > 7) K D-[4-13C]Erythrulose (Ketose) T->K Isomerization F [2-13C]Glycolaldehyde + Unlabeled Glyoxal T->F Retro-aldol Cleavage G Advanced Glycation End-products (AGEs) T->G + Amino Acids (Maillard Rxn) E->K Isomerization

Degradation and isomerization pathways of D-[4-13C]threose in aqueous environments.

Self-Validating Experimental Workflows

To ensure scientific integrity, the investigation of D-[4-13C]threose must utilize self-validating protocols. The following methodologies explain not just how to execute the workflow, but why specific analytical choices are made.

Protocol A: Real-Time Kinetic Tracking via 13 C-NMR Spectroscopy

Causality: Real-time NMR avoids the artifactual degradation that can occur during physical sample extraction. Deuterated water ( D2​O ) is used to lock the spectrometer frequency, while DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is included as an internal standard to provide a fixed reference for both chemical shift (0 ppm) and absolute quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve D-[4-13C]threose to a final concentration of 80 mM in 160 mM sodium bicarbonate buffer (pH 8.5), prepared entirely in D2​O [3]. Add 1 mM DSS as the internal standard.

  • Thermal Incubation: Transfer 600 μ L of the solution into a standard 5 mm NMR tube. Insert into the NMR spectrometer pre-equilibrated to 40°C.

  • Data Acquisition: Acquire 1D 13 C-NMR spectra every 30 minutes for 12 hours. Utilize an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring that the integral of the 13 C signals is directly proportional to concentration.

  • Validation Checkpoint (Mass Balance): At any given time point ( tx​ ), the sum of the integrated areas of the C4 signals from D-threose, D-erythrose, D-erythrulose, and any degradation products must equal the initial integral of the D-threose C4 signal at t0​ ( ±5% ). A deviation >5% indicates the formation of unmeasured volatile degradants or precipitation.

Protocol B: LC-MS/MS Elucidation of Fragmentation Products

Causality: Small, highly polar fragmentation products like [2-13C]glycolaldehyde are poorly retained on standard reverse-phase LC columns and ionize poorly in ESI-MS. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts these volatile aldehydes into hydrophobic hydrazones, drastically improving chromatographic retention and MS sensitivity.

Step-by-Step Methodology:

  • Quenching: Extract 100 μ L aliquots from the degradation reaction at specific time points. Immediately quench by adding 10 μ L of 10% formic acid to drop the pH < 4, instantly halting base-catalyzed Lobry de Bruyn transformations.

  • Derivatization: Add 100 μ L of DNPH reagent (0.1% in acetonitrile/acid) to the quenched sample. Incubate at 40°C for 60 minutes to ensure complete hydrazone formation.

  • Chromatographic Separation: Inject 5 μ L onto a C18 UHPLC column using a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Validation Checkpoint (Isotopic Shift Verification): Run a parallel control degradation using unlabeled D-threose. In the MS/MS spectra, the derivatized glycolaldehyde peak from the labeled sample must exhibit exactly a +1.003 Da mass shift ( m/z ) compared to the unlabeled control, confirming the structural retention of the original C4 carbon.

Workflow Prep Isotope Sample Prep (Buffer + D-[4-13C]Threose) Stress Controlled Stress (pH, Temp, Time) Prep->Stress NMR Real-Time 13C-NMR (Kinetics Tracking) Stress->NMR Aliquot 1 LCMS LC-MS/MS Analysis (Fragment ID) Stress->LCMS Aliquot 2 (Quench & Derivatize) Data Kinetic Modeling & Pathway Elucidation NMR->Data Mass Balance Check LCMS->Data Isotopic Mass Shift

Self-validating experimental workflow for tracking D-[4-13C]threose degradation.

Conclusion

The stability of D-threose in aqueous solutions is dictated by a delicate balance of tautomeric equilibria and pH-dependent reaction kinetics. By strategically utilizing D-[4-13C]threose, researchers can bypass the analytical blind spots of traditional carbohydrate chemistry. The self-validating protocols outlined in this guide—combining the quantitative rigor of inverse-gated 13 C-NMR with the structural specificity of derivatized LC-MS/MS—provide a robust framework for mapping the complex degradation pathways of aldotetroses in both synthetic and biological systems.

References

  • [1] Threose - Grokipedia. Grokipedia. Available at:

  • [4] Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed - NIH. National Institutes of Health. Available at:

  • [3] A Comparative Analysis of D-Erythrose and D-Threose: Chemical Reactivity and Biological Significance - Benchchem. Benchchem. Available at:

  • [2] Stability and mechanism of threose nucleic acid toward acid-mediated degradation - Oxford Academic. Oxford University Press. Available at:

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for D-[4-13C]threose chemical synthesis

Application Note: Step-by-Step Chemical Synthesis of D-[4-¹³C]Threose via Ruff Degradation Introduction & Mechanistic Rationale D-[4-¹³C]threose is a critical stable isotope-labeled aldotetrose[1] utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Chemical Synthesis of D-[4-¹³C]Threose via Ruff Degradation

Introduction & Mechanistic Rationale

D-[4-¹³C]threose is a critical stable isotope-labeled aldotetrose[1] utilized extensively in metabolic tracing—particularly for elucidating the pentose phosphate pathway—and as a precursor for synthesizing downstream labeled glucose and mannose derivatives. Due to the high cost and low yield of enzymatic aldotetrose production, chemical synthesis via controlled chain-shortening remains the gold standard.

Causality of Precursor Selection: This protocol utilizes D-[5-¹³C]xylose as the starting material. D-xylose is an aldopentose with a (2R, 3S, 4R) stereochemical configuration. The systematically cleaves the C1 carbon of an aldose as CO₂[2]. Consequently, the original C2, C3, C4, and C5 carbons shift to positions C1, C2, C3, and C4, respectively. By starting with a ¹³C label at the C5 position of D-xylose, the isotopic label perfectly maps to the C4 position of D-threose without any risk of isotopic scrambling.

Causality of Reagent Selection:

  • Bromine Water (Br₂/H₂O): Bromine acts as a mild, chemoselective oxidant. It exclusively oxidizes the C1 aldehyde of D-[5-¹³C]xylose to a carboxylic acid (yielding D-[5-¹³C]xylonic acid) while preserving the secondary and primary hydroxyl groups[3]. Stronger oxidants (e.g., HNO₃) would over-oxidize the C5 primary alcohol to an aldaric acid, destroying the isotope-bearing carbon.

  • Fenton-like Decarboxylation (H₂O₂/Fe³⁺): The conversion of calcium xylonate to threose is driven by iron-catalyzed oxidative decarboxylation. Iron(III) mediates the decomposition of hydrogen peroxide into reactive radical species. These radicals trigger the homolytic cleavage of the C1-C2 bond, releasing CO₂ and oxidizing the C2 hydroxyl to a new terminal aldehyde[2].

Experimental Workflow

G A D-[5-¹³C]Xylose (Aldopentose) B Br₂ / H₂O Selective Oxidation A->B C D-[5-¹³C]Xylonic Acid (Aldonic Acid) B->C D CaCO₃ Neutralization C->D E Calcium D-[5-¹³C]xylonate (Intermediate) D->E F H₂O₂ / Fe³⁺ Ruff Degradation E->F G D-[4-¹³C]Threose (Aldotetrose) F->G H CO₂ Cleavage Byproduct F->H

Figure 1: Reaction workflow for D-[4-13C]threose synthesis via Ruff degradation.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified in-process controls (IPCs) are met.

Phase 1: Selective Oxidation to D-[5-¹³C]Xylonic Acid

  • Dissolution: Dissolve 10.0 g (66.2 mmol) of D-[5-¹³C]xylose in 100 mL of distilled water in a 250 mL round-bottom flask.

  • Oxidation: Under a fume hood, add 4.0 mL of liquid bromine (Br₂) dropwise to the solution.

  • Incubation: Seal the flask loosely and stir the mixture in the dark at room temperature (20-25°C) for 48 hours.

    • In-Process Control (IPC 1): The solution must maintain a deep reddish-brown color throughout the 48 hours, confirming an excess of Br₂. If the solution turns clear prematurely, add an additional 1.0 mL of Br₂.

  • Degassing: Aerate the solution by bubbling N₂ gas through the mixture until the solution transitions from reddish-brown to a pale yellow, indicating the removal of unreacted Br₂.

  • Neutralization: Add solid calcium carbonate (CaCO₃) in 0.5 g portions.

    • In-Process Control (IPC 2): Monitor effervescence. Continue adding CaCO₃ until gas evolution ceases and the solution pH stabilizes at 6.5–7.0. This confirms the complete conversion of xylonic acid to calcium D-[5-¹³C]xylonate.

  • Filtration: Filter the suspension to remove excess CaCO₃. Concentrate the filtrate under reduced pressure to approximately 50 mL.

Phase 2: Oxidative Decarboxylation (Ruff Degradation)

  • Catalyst Addition: Transfer the concentrated calcium D-[5-¹³C]xylonate solution to a three-neck flask. Add 1.0 g of iron(III) sulfate [Fe₂(SO₄)₃]. The solution will immediately turn dark purple/brown.

  • Heating: Warm the mixture to 40°C using a water bath.

  • Decarboxylation: Slowly add 30 mL of 30% hydrogen peroxide (H₂O₂) dropwise via an addition funnel over a 2-hour period.

    • In-Process Control (IPC 3): Vigorous effervescence (CO₂ evolution) must occur upon H₂O₂ addition. The internal temperature must be strictly monitored and maintained below 50°C to prevent over-oxidation of the newly formed D-[4-¹³C]threose into threonic acid.

  • Completion: Continue stirring at 40°C for an additional 2 hours after the H₂O₂ addition is complete, or until gas evolution completely ceases.

Phase 3: Purification and Isolation

  • Cation Exchange: Pass the crude, cooled reaction mixture through a column packed with strongly acidic cation-exchange resin (H⁺ form, e.g., Dowex 50WX8) to quantitatively remove Ca²⁺ and Fe³⁺ ions. The eluate should be clear and colorless.

  • Anion Exchange: Pass the acidic eluate through a weakly basic anion-exchange resin (OH⁻ form) to trap unreacted xylonic acid and other anionic byproducts.

  • Concentration: Concentrate the neutral aqueous eluate under reduced pressure at 35°C to yield a viscous syrup containing crude D-[4-¹³C]threose.

  • Chromatography: Purify the syrup via preparative HPLC (using an amide-functionalized column with an acetonitrile/water gradient) to isolate pure D-[4-¹³C]threose.

Quantitative Data & Yield Analysis

Synthesis PhaseIntermediate / ProductExpected Yield (%)Purity TargetKey Impurities to Monitor
Phase 1 Calcium D-[5-¹³C]xylonate85 - 90%>95%Unreacted D-[5-¹³C]xylose
Phase 2 Crude D-[4-¹³C]threose45 - 55%~70%D-[5-¹³C]xylonic acid, Fe³⁺
Phase 3 Purified D-[4-¹³C]threose35 - 40% (Overall)>98%Trace aldaric acids

Analytical Validation

To guarantee scientific integrity, the final product must be validated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

  • ¹³C-NMR (D₂O, 75 MHz): The defining signature of successful synthesis is the presence of an intensely enhanced ¹³C signal. The newly formed C4 carbon of D-[4-¹³C]threose will appear as a dominant singlet at approximately 62.4 ppm [4]. The absence of a strong signal at ~61 ppm (the C5 of the starting xylose) confirms complete degradation.

  • ESI-MS (Positive Ion Mode): The mass spectrum should display a primary sodium adduct peak [M+Na]⁺ at m/z 144.1 (accounting for the ¹³C isotope, compared to the unlabeled mass of 143.1)[1].

References

  • Title: The Ruff Degradation and the Kiliani Fischer Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: 22.9: Step-by-Step Buildup and Degradation of Sugars Source: Chemistry LibreTexts URL: [Link]

  • Title: D-[4-¹³C]Threose | C₄H₈O₄ | CID 90478203 Source: PubChem - NIH URL: [Link]

  • Title: Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions Source: d-nb.info (Chemistry Europe) URL: [Link]

Sources

Application

Application Note: GC-MS Derivatization Methods for D-[4-13C]Threose Isotope Tracing

Executive Summary & Mechanistic Rationale D-Threose is a highly reactive aldotetrose implicated in ascorbic acid degradation[1], the pentose phosphate pathway, and prebiotic formose reaction networks[2]. Tracing its meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

D-Threose is a highly reactive aldotetrose implicated in ascorbic acid degradation[1], the pentose phosphate pathway, and prebiotic formose reaction networks[2]. Tracing its metabolic and chemical fate using the stable isotope D-[4-13C]threose requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and reproducible electron ionization (EI) fragmentation for such polar metabolites[3].

However, aldotetroses are inherently polar due to multiple hydroxyl groups and exist in a dynamic equilibrium of cyclic furanose and open-chain tautomers in solution. Direct analysis is impossible without derivatization. To solve this, a rigorous two-step Methoximation-Silylation (MOX-TMS) protocol is employed[4]:

  • Methoximation (MOX): The addition of methoxyamine hydrochloride (MeOx) in pyridine acts specifically on the C1 aldehyde group. Causality: This nucleophilic addition locks the tetrose into an open-chain oxime conformation, preventing ring-chain tautomerization. Instead of yielding multiple confounding furanose peaks, the analyte is restricted to just two defined chromatographic peaks (syn and anti oxime isomers)[5][6]. Pyridine serves a dual role as both the solvent and the base catalyst for this reaction[4].

  • Silylation (TMS): Following methoximation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is introduced. Causality: MSTFA replaces the exchangeable protons on the remaining C2, C3, and C4 hydroxyl groups with trimethylsilyl (-Si(CH3)3) groups. This drastically reduces the boiling point and polarity of the molecule, rendering it volatile and thermally stable for GC-MS analysis[3][7].

G cluster_0 Phase 1: Moisture Elimination cluster_1 Phase 2: Chemical Derivatization cluster_2 Phase 3: Acquisition & Validation N1 Aqueous Extract (D-[4-13C]Threose) N2 Spike Internal Standard (Ribitol / Myristic acid-d27) N1->N2 N3 Lyophilization (Strictly Anhydrous) N2->N3 N4 Methoximation (MOX) Locks Open-Chain Isomer N3->N4 Prevents TMS Hydrolysis N5 Silylation (TMS) Volatilizes Hydroxyls N4->N5 37°C, 30 min N6 GC-EI-MS Injection (Splitless, 250°C) N5->N6 2-4h Equilibration N7 Isotope Shift Analysis (m/z 218 -> 219) N6->N7

Figure 1: Self-validating MOX-TMS derivatization workflow for D-[4-13C]threose.

Experimental Protocol: A Self-Validating System

To ensure high data fidelity, this protocol is designed as a self-validating system. Every step includes internal checks to monitor derivatization efficiency and mitigate matrix suppression effects[8].

Reagents & Materials
  • Methoxyamine hydrochloride (MOX): 20 mg/mL in anhydrous pyridine[8].

  • Silylation Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst[4].

  • Internal Standards (IS): Ribitol or Myristic acid-d27 (1 mg/mL in water/methanol)[9].

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 50–100 µL of the aqueous D-[4-13C]threose extract into a 1.5 mL GC-MS glass autosampler vial. Immediately spike with 10 µL of the Internal Standard.

    • Self-Validation Checkpoint: Spiking the IS before drying ensures that any subsequent losses during derivatization or injection are mathematically normalized.

  • Lyophilization (Moisture Elimination): Dry the samples completely using a vacuum centrifuge (SpeedVac) or lyophilizer until a dry pellet is formed.

    • Causality: Trimethylsilyl (TMS) derivatives are highly unstable in the presence of moisture[3]. Residual water will hydrolyze MSTFA, leading to incomplete derivatization and the formation of silanol artifacts.

  • Methoximation: Add 20 µL of the MOX solution (20 mg/mL in pyridine) to the dried pellet. Cap tightly, vortex for 10 seconds, and incubate in a thermoshaker at 30 °C for 90 minutes at 800 rpm[4][7].

  • Silylation: Add 80 µL of MSTFA + 1% TMCS to the mixture. Incubate at 37 °C for 30 to 60 minutes[4][8].

  • Equilibration: Allow the vials to cool and equilibrate at room temperature for 2 to 4 hours prior to GC-MS injection.

    • Causality: Equilibration stabilizes the reaction products and ensures a consistent intra-batch relative standard deviation (RSD), which is critical for large metabolomic cohorts[7].

GC-MS Acquisition Parameters

Optimal separation of the syn and anti isomers of derivatized D-threose requires a high-efficiency capillary column and a precisely controlled temperature gradient[6][10].

ParameterSpecificationRationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl methyl siloxane stationary phase provides ideal retention for TMS-sugars[10].
Injection Volume 1.0 µL (Splitless mode)Maximizes sensitivity for low-abundance isotopic tracers.
Inlet Temperature 250 °CEnsures rapid, flash vaporization without thermal degradation of the TMS ether bonds.
Carrier Gas Helium (Constant flow: 1.0 mL/min)Maintains uniform chromatographic resolution across the temperature gradient.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy for generating reproducible, library-matchable fragmentation patterns[6].
Scan Range 50 to 600 m/zCaptures the full range of low-mass backbone fragments and high-mass molecular ions[6].
GC Oven Temperature Gradient
StepTemperature (°C)Rate (°C/min)Hold Time (min)
Initial60-1.0
Ramp 1325105.0
Total Run Time 32.5 min --

Data Presentation: Isotope Shift Analysis

In EI-MS (70 eV), the MOX-3TMS derivative of D-threose (MW = 365 g/mol ) undergoes characteristic fragmentation. Identifying the incorporation of the 13C atom at the C4 position relies on tracking the +1 Da mass shift in specific backbone fragments[10].

AnalyteDerivatized FormCharacteristic EI-MS Fragments (m/z)Diagnostic Isotope Shift (m/z)Mechanistic Origin
D-Threose (Unlabeled) MOX-3TMS73, 147, 191, 218N/Am/z 73: [TMS]+m/z 147: [TMS-O-TMS]+m/z 218: Tetrose backbone cleavage[10]
D-[4-13C]Threose MOX-3TMS73, 147, 192, 219191 → 192 218 → 219 Fragments containing the C4 terminal carbon exhibit a +1 Da mass shift, confirming isotopic enrichment.

Matrix Effects & Quality Assurance

When profiling D-[4-13C]threose in complex biological matrices (e.g., cell lysates, apoplastic wash fluids, or prebiotic reaction mixtures), matrix interference can occur at the derivatization stage[2][8].

Self-Validation QA Checklist:

  • Matrix Suppression Check: Co-eluting high-abundance sugars (like sucrose or glucose) can suppress the signal intensity of lower-abundance aldotetroses by up to 60%[8]. If the internal standard (Ribitol) peak area drops significantly in biological samples compared to neat solvent blanks, dilute the extract and re-derivatize to prevent reagent depletion.

  • Derivatization Completeness: Monitor the chromatogram for partially derivatized artifacts (e.g., MOX-2TMS). The presence of these peaks indicates that the MSTFA reagent was either quenched by residual moisture or depleted by a highly concentrated matrix[3].

  • Isomer Ratio Stability: D-threose will elute as two closely spaced peaks (syn and anti oximes). The ratio of these two peaks should remain relatively constant across all samples in a batch. Variations in this ratio suggest uneven equilibration times[7].

References

  • In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Stu - RIC technologies.5

  • Metabolite Profiling by Automated Methoximation and Silylation - PAL System. 4

  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC - Thermo Fisher Scientific.3

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - MDPI. 8

  • Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed - NIH. 1

  • Comparing the Chemical Profiles of Plant-Based and Traditional Meats Using GC/MS‐Based Metabolomics - Agilent. 6

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC - NIH. 7

  • Reactivity and Survivability of Glycolaldehyde in Simulated Meteorite Impact Experiments - arXiv.org. 10

  • Environmental conditions drive self-organization of reaction pathways in a prebiotic reaction network - Radboud Repository. 2

  • Transporter-mediated depletion of extracellular proline directly contributes to plant pattern-triggered immunity against a bacterial pathogen - d-nb.info. 9

Sources

Method

Using D-[4-13C]threose as a tracer in pentose phosphate pathway studies

Application Notes & Protocols Topic: Probing the Non-Oxidative Pentose Phosphate Pathway Using D-[4-¹³C]threose as a Novel Metabolic Tracer Audience: Researchers, scientists, and drug development professionals engaged in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Probing the Non-Oxidative Pentose Phosphate Pathway Using D-[4-¹³C]threose as a Novel Metabolic Tracer

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies.

Senior Application Scientist: Dr. Gemini

Abstract & Introduction

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, running parallel to glycolysis and serving two primary functions: the production of NADPH for antioxidant defense and reductive biosynthesis, and the generation of pentose sugars for nucleotide synthesis.[1][2][3] Metabolic flux analysis (MFA), particularly using stable isotopes like ¹³C, is a powerful technique to quantify the activity of this pathway, offering critical insights into cellular physiology in health and disease.[4] While various ¹³C-labeled glucose isotopologues are standardly used to measure PPP flux, they often provide a composite view of both the oxidative and non-oxidative branches.[5]

This document introduces an advanced application using D-[4-¹³C]threose as a selective tracer to investigate the non-oxidative arm of the PPP. D-threose is a four-carbon aldose sugar and a diastereomer of D-erythrose.[6][7] The central principle of this method is based on the cellular uptake of D-threose and its potential isomerization to D-erythrose. Following phosphorylation, the resulting D-erythrose-4-phosphate is a key intermediate that directly enters the non-oxidative PPP.[8][9] By tracing the fate of the ¹³C label from the C4 position of threose, researchers can gain a more direct and nuanced understanding of the reversible transketolase and transaldolase reactions, which are critical for metabolic flexibility and precursor biosynthesis.

These notes provide the biochemical rationale, detailed experimental protocols, and data analysis considerations for employing D-[4-¹³C]threose in your metabolic research.

Biochemical Principle & Rationale

The utility of D-[4-¹³C]threose as a tracer hinges on its metabolic conversion to an intermediate of the non-oxidative PPP. Unlike glucose, which enters at the top of the PPP and glycolysis, D-threose offers a more targeted entry point.

The Postulated Metabolic Route:

  • Cellular Uptake: Exogenous D-threose is transported into the cell, likely via glucose or other sugar transporters.

  • Isomerization & Phosphorylation: Inside the cell, D-threose is hypothesized to undergo isomerization to its diastereomer, D-erythrose. This conversion is crucial as D-erythrose-4-phosphate (E4P), not threose-4-phosphate, is the recognized intermediate in the PPP.[8][9] This E4P is then phosphorylated to yield D-[4-¹³C]erythrose-4-phosphate.

  • Entry into the Non-Oxidative PPP: D-[4-¹³C]E4P enters the non-oxidative PPP, where it is utilized by the enzyme transaldolase. Transaldolase transfers a three-carbon dihydroxyacetone group from a ketose donor (like sedoheptulose-7-phosphate or fructose-6-phosphate) to an aldose acceptor. In the reverse reaction, it can transfer this group to glyceraldehyde-3-phosphate (GAP) to form fructose-6-phosphate.

  • Label Propagation: The ¹³C label at the C4 position of E4P will be incorporated into downstream metabolites. For example, in the reaction catalyzed by transketolase, E4P combines with fructose-6-phosphate to produce sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. Tracking the ¹³C label into these and subsequent metabolites allows for the dissection of flux through these reversible reactions.

Pentose_Phosphate_Pathway cluster_uptake Cellular Uptake & Conversion cluster_glycolysis Glycolysis Threose D-[4-¹³C]threose (Tracer) Erythrose D-[4-¹³C]erythrose Threose->Erythrose Isomerization E4P D-[4-¹³C]Erythrose-4-P Erythrose->E4P Phosphorylation S7P Sedoheptulose-7-P E4P->S7P Transketolase F6P Fructose-6-P F6P->S7P Transaldolase X5P Xylulose-5-P F6P->X5P Transketolase GAP Glyceraldehyde-3-P GAP->F6P Transaldolase GAP->X5P Transketolase S7P->E4P Transketolase S7P->F6P Transaldolase X5P->F6P Transketolase X5P->S7P Transketolase R5P Ribose-5-P X5P->R5P Isomerase G6P Glucose-6-P F6P_gly Fructose-6-P G6P->F6P_gly

Caption: Metabolic fate of D-[4-¹³C]threose entering the non-oxidative PPP.

Advantages of Using D-[4-¹³C]threose:

  • Direct Interrogation of the Non-Oxidative PPP: Bypasses the oxidative branch, providing a clearer view of the transketolase/transaldolase network.

  • Complementary to Glucose Tracers: Can be used in parallel with glucose tracers (e.g., [1,2-¹³C]glucose) to resolve complex flux distributions.[10]

  • Probing Metabolic Flexibility: Ideal for studying conditions where the non-oxidative PPP is thought to be highly active or reversed, such as in nucleotide synthesis or responding to metabolic stress.

Key Considerations:

  • Uptake and Isomerization Efficiency: The rates of D-threose transport and its conversion to D-erythrose may vary significantly between cell types and must be empirically determined.

  • Tracer Availability: D-[4-¹³C]threose is a specialized chemical that must be sourced from appropriate vendors.[11][12]

  • Data Interpretation: The interpretation requires a solid understanding of the PPP's reversible reactions and careful analysis of mass isotopologue distributions.

General Experimental Workflow

A successful tracer experiment requires careful planning and execution, from cell culture to data analysis. The workflow is designed to ensure reproducibility and minimize experimental artifacts.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Cell Seeding & Culture (Grow to ~80% confluency) B 2. Prepare ¹³C-Labeling Medium (Base medium + D-[4-¹³C]threose) C 3. Medium Exchange & Labeling (Incubate cells with tracer) B->C D 4. Rapid Metabolic Quenching (Flash freeze or cold methanol) C->D E 5. Metabolite Extraction (Isolate polar metabolites) D->E F 6. LC-MS/MS Analysis (Quantify mass isotopologues) E->F G 7. Data Processing (Correct for natural abundance) F->G H 8. Flux Interpretation (Determine label incorporation) G->H

Caption: High-level workflow for a D-[4-¹³C]threose tracer study.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization is essential for specific cell lines and experimental goals.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free base medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-[4-¹³C]threose (Omicron Biochemicals, Inc. or equivalent)[11]

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂). Prepare at least three biological replicates per condition.[13]

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium. For each mL of medium, supplement glucose-free base medium with dFBS and the desired concentration of D-[4-¹³C]threose.

    • Scientist's Note: The optimal concentration of D-[4-¹³C]threose needs to be determined empirically. Start with a concentration in the range of 1-5 mM. It is also critical to include a consistent, known concentration of unlabeled glucose to maintain cell viability and represent a more physiological state.

  • Medium Exchange: a. Aspirate the standard culture medium from the wells. b. Gently wash the cell monolayer once with 1 mL of pre-warmed PBS to remove residual medium.[4] c. Aspirate the PBS.

  • Initiate Labeling: Add 1 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubation: Immediately return the plates to the incubator (37°C, 5% CO₂). The labeling duration should be optimized. For central carbon metabolism, a time course (e.g., 30 min, 2h, 6h) is recommended to determine when isotopic steady-state is reached.[10][13]

Protocol 2: Rapid Metabolite Quenching and Extraction

Halting metabolism instantly is critical to capture an accurate snapshot of the metabolome.[14] This protocol uses a cold methanol-based method.

Materials:

  • 80% Methanol (LC-MS grade), chilled to -80°C[13]

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Quenching: At the end of the labeling period, remove the plate from the incubator and place it on a bed of dry ice. a. Immediately aspirate the labeling medium. b. Add 1 mL of -80°C 80% methanol to each well to quench metabolism.[13]

  • Cell Lysis and Collection: a. Keep the plate on dry ice for 10 minutes to ensure complete cell lysis.[13] b. Using a pre-chilled cell scraper, scrape the cells in the cold methanol. c. Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: a. Vortex the tubes for 30 seconds at 4°C. b. Centrifuge at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[15]

  • Sample Collection: a. Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[16] b. Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). c. Store the dried metabolite pellets at -80°C until LC-MS analysis. They are stable for extended periods.[16]

Protocol 3: LC-MS/MS Analysis of PPP Intermediates

The analysis of phosphorylated sugars is challenging due to their polarity and potential for interaction with metal surfaces in LC systems.[17] A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended.

Materials:

  • UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide or equivalent).

  • Mobile phases tailored for polar metabolite separation.

  • Metabolite standards for all measured intermediates.

General LC-MS/MS Method:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water) just prior to analysis.

  • Chromatography: Use a HILIC column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) to separate the polar PPP intermediates.[17]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[18][19] For each metabolite, monitor the transition for the unlabeled form (M) and the ¹³C-labeled form (M+1, since D-[4-¹³C]threose introduces a single ¹³C atom).

  • Data Acquisition: Develop a scheduled MRM method to maximize sensitivity and the number of data points across each chromatographic peak.[19]

Data Presentation & Interpretation

Table 1: Key PPP Metabolites and Expected Mass Isotopologues

This table provides the theoretical masses for setting up the MRM transitions. The exact m/z will correspond to the deprotonated molecule [M-H]⁻ in negative ion mode.

MetaboliteChemical FormulaUnlabeled Monoisotopic Mass (M)D-[4-¹³C]threose Derived Mass (M+1)
Erythrose-4-phosphateC₄H₉O₇P199.9980201.0014
Sedoheptulose-7-phosphateC₇H₁₅O₁₀P289.0324290.0358
Fructose-6-phosphateC₆H₁₃O₉P259.0219260.0252
Ribose-5-phosphateC₅H₁₁O₈P229.0113230.0147
Glyceraldehyde-3-phosphateC₃H₇O₆P169.9851170.9885

Note: The specific labeled position in downstream metabolites depends on the reaction (transketolase vs. transaldolase). The table indicates the expected mass shift.

Interpreting the Data:

The primary output is the fractional enrichment of ¹³C in each metabolite pool.

  • High M+1 in E4P: Confirms cellular uptake and conversion of the tracer.

  • High M+1 in S7P and GAP: Indicates significant flux through the transketolase reaction utilizing the labeled E4P.

  • M+1 in F6P: Suggests flux through the transaldolase reaction.

  • Comparing Ratios: By comparing the M+1/M ratio across different metabolites and experimental conditions, you can infer changes in the relative activity and directionality of the non-oxidative PPP reactions. For example, a drug treatment that increases the demand for nucleotide synthesis might increase the fractional enrichment in ribose-5-phosphate derived from the tracer.

References

  • He, L., et al. (2012). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). PubMed. [Link]

  • Hogg, M., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PMC. [Link]

  • Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. PubMed. [Link]

  • Munger, J., & Rabinowitz, J. D. (2009). Metabolite Extraction from Saccharomyces cerevisiae for Liquid Chromatography–Mass Spectrometry. CSH Protocols. [Link]

  • García-Giménez, J. L., & Markley, J. L. (2018). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Springer Nature Experiments. [Link]

  • Waters Corporation. (n.d.). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Waters Corporation. [Link]

  • Wamelink, M. M., et al. (2005). Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. Ovid. [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. PMC. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. [Link]

  • Mass Spectrometry Research Facility, University of Wollongong. (n.d.). Preparation of cell samples for metabolomics. University of Wollongong. [Link]

  • Hui, S., et al. (2020). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Diva Portal. [Link]

  • Villas-Bôas, S. G., et al. (2010). Optimization and Evaluation of Metabolite Extraction Protocols for Untargeted Metabolic Profiling of Liver Samples by UPLC-MS. ACS Publications. [Link]

  • Hasunuma, T., et al. (2021). next phase in the development of 13C isotopically non-stationary metabolic flux analysis. Oxford Academic. [Link]

  • Hogg, M., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]

  • Chen, Y.-J., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. PMC. [Link]

  • Chen, Y.-J., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]

  • Kandanapitiye, R., et al. (2018). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PMC. [Link]

  • Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PNAS. [Link]

  • Kroupa, O., et al. (2024). Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila. PLOS Biology. [Link]

  • Liu, X., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Tan, S. Z., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI. [Link]

  • Stincone, A., et al. (2015). The pentose phosphate pathway in health and disease. PMC. [Link]

  • Rodwell, V. W., et al. (n.d.). The Pentose Phosphate Pathway & Other Pathways of Hexose Metabolism. AccessMedicine. [Link]

  • You, L., et al. (2014). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Wikipedia. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PubMed. [Link]

  • Merritt, M. E., et al. (2017). Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. PMC. [Link]

  • Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. ResearchGate. [Link]

  • Wikipedia. (n.d.). Threose. Wikipedia. [Link]

  • Sankar, M., et al. (2019). Multistep conversion of D‐glucose to L‐threose involving oxidative C−C... ResearchGate. [Link]

  • Podgoršek, A., et al. (2018). Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose. PubMed. [Link]

  • Kroupa, O., et al. (2024). Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila. PMC. [Link]

  • J-GLOBAL. (n.d.). Threose. J-GLOBAL. [Link]

  • Glycoforum. (2025). Enzymes for Rare Sugar Production. Glycoforum. [Link]

Sources

Application

Application Note: LC-MS/MS Method Development for the Targeted Quantification of D-[4-13C]Threose in Cellular Matrices

Introduction & Scientific Context D-Threose, a four-carbon aldose (aldotetrose), is an essential intermediate in various biochemical pathways. It is a key precursor in the Maillard reaction, contributing to the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

D-Threose, a four-carbon aldose (aldotetrose), is an essential intermediate in various biochemical pathways. It is a key precursor in the Maillard reaction, contributing to the formation of crosslinks like histidino-threosidine[1], and serves as the foundational building block for threose nucleic acids (TNA)[2]. TNA is a synthetic genetic polymer that exhibits remarkable resistance to acid-mediated degradation and nuclease activity, making it a prime candidate for next-generation nanotherapeutics[3].

To accurately map the intracellular metabolic flux of threose without confounding interference from endogenous tetrose pools (such as D-erythrose), stable isotope tracing using D-[4-13C]threose is highly effective[4][5]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of D-[4-13C]threose—commercially available as an aqueous tracer[6]—in complex cellular matrices.

Methodological Rationale: Causality & Self-Validation

Quantifying small, highly polar metabolites like aldotetroses presents two major analytical challenges: poor retention on standard reversed-phase (RP) columns and low ionization efficiency in electrospray ionization (ESI).

  • The Causality of Derivatization: Instead of relying on Hydrophilic Interaction Liquid Chromatography (HILIC), which frequently suffers from retention time shifts due to matrix salts, this protocol utilizes 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization. Under mild alkaline conditions, PMP reacts quantitatively with the reducing end of D-[4-13C]threose. This chemical tagging imparts significant hydrophobicity, enabling robust RP-UHPLC separation and drastically enhancing ESI+ sensitivity by providing a highly ionizable moiety[7].

  • A Self-Validating System: To ensure absolute trustworthiness in the quantitative data, the method incorporates a self-validating framework. D-[U-13C4]erythrose is spiked directly into the extraction solvent as an Internal Standard (IS). Because it undergoes the exact same PMP derivatization and matrix suppression as the target analyte, it mathematically normalizes extraction recovery and derivatization yield across all samples. Furthermore, method blanks and pooled Quality Control (QC) samples are injected every 10 runs to monitor carryover and instrument drift.

Experimental Workflow

Workflow A 1. Cell Culture & Labeling (D-[4-13C]Threose) B 2. Quenching & Extraction (Cold 80% MeOH + IS) A->B C 3. PMP Derivatization (Alkaline, 70°C) B->C D 4. LC-MS/MS Analysis (RP-UHPLC, MRM Mode) C->D E 5. Data Processing (Flux Quantification) D->E

Fig 1. LC-MS/MS workflow for D-[4-13C]threose extraction and quantification.

Step-by-Step Protocol

Cell Culture and Isotope Labeling
  • Seed mammalian cells in 6-well tissue culture plates and grow until 80% confluent.

  • Replace standard media with custom metabolite-depleted media containing 5 mM D-[4-13C]threose for the desired labeling duration (e.g., 1, 2, 4, 8 hours). Include unlabeled control wells to establish baseline endogenous levels.

  • Causality Note: Rapid quenching is critical to preserve the snapshot of metabolic flux. At the designated time point, rapidly aspirate the media and wash the cells twice with ice-cold PBS to instantly halt enzymatic activity and extracellular metabolism.

Metabolite Extraction
  • Add 1.0 mL of pre-chilled (-80°C) 80% methanol containing 1 µg/mL D-[U-13C4]erythrose (Internal Standard) directly to each well.

  • Scrape the cells on ice and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator (SpeedVac) without applied heat.

PMP Derivatization
  • Reconstitute the dried cellular extract in 50 µL of LC-MS grade water.

  • Add 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution (dissolved in methanol).

  • Vortex thoroughly and incubate at 70°C for 60 minutes. Causality Note: Elevated temperature is required to drive the nucleophilic addition of PMP to the aldehyde group of the open-chain sugar, forming a stable bis-PMP derivative[7].

  • Neutralize the reaction by adding 50 µL of 0.3 M HCl.

  • Extract excess, unreacted PMP by adding 200 µL of chloroform. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. Discard the lower organic layer. Repeat this liquid-liquid extraction step twice to ensure a clean baseline.

  • Transfer the upper aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Data acquisition is performed on a Triple Quadrupole mass spectrometer coupled to a UHPLC system. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: MRM Parameters for PMP-Derivatized Tetroses

(Note: Bis-PMP derivatization adds a net mass of 330.2 Da to the base sugar).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Endogenous D-Threose-PMP449.2175.125Baseline measurement
D-[4-13C]Threose-PMP 450.2 175.1 25 Isotope tracer quantification
D-[U-13C4]Erythrose-PMP453.2175.125Internal Standard (IS)
Table 2: UHPLC Gradient Conditions
  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.35 mL/min.

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
1.08515
6.06535
6.1595
8.0595
8.18515
10.08515

Intracellular Metabolic Flux Mapping

Once D-[4-13C]threose enters the intracellular space, it is subject to the cell's metabolic machinery. It can be phosphorylated and subsequently isomerized or epimerized into other tetrose-4-phosphates by endogenous cellular kinases and epimerases[8]. Tracking the +1 Da mass shift across these downstream metabolites allows researchers to map the utilization of threose in real-time.

Pathway T D-[4-13C]Threose (m/z 450.2*) T4P D-[4-13C]Threose-4-P (m/z 530.2*) T->T4P Kinase (ATP) E4P D-[4-13C]Erythrose-4-P (m/z 530.2*) T4P->E4P Epimerase E D-[4-13C]Erythrulose-4-P (m/z 530.2*) T4P->E Isomerase

Fig 2. Intracellular metabolic flux of D-[4-13C]threose into tetrose-4-phosphates.

Data Analysis and Quality Control

  • Calibration & Linearity: Construct a 7-point calibration curve (e.g., 10 ng/mL to 10,000 ng/mL) using authentic D-[4-13C]threose standards spiked into a surrogate matrix (e.g., 4% BSA solution) and processed identically to the biological samples. Ensure the coefficient of determination (R²) is ≥ 0.99.

  • Matrix Effect Evaluation: Calculate matrix suppression by comparing the peak area of the Internal Standard in post-extraction spiked samples versus neat solvent. Because the IS mathematically corrects for this suppression, the assay remains self-validating, ensuring that quantitative differences reflect true biological variance rather than analytical artifacts.

Sources

Method

Application Note: D-[4-¹³C]Threose as a Precursor for ¹³C-Labeled Threose Nucleic Acid (TNA) Analogs in Structural Biology

Executive Summary & Mechanistic Rationale Threose Nucleic Acid (TNA) is a synthetic genetic polymer characterized by a four-carbon sugar backbone linked via 3'→2' phosphodiester bonds. Due to its structural simplicity, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Threose Nucleic Acid (TNA) is a synthetic genetic polymer characterized by a four-carbon sugar backbone linked via 3'→2' phosphodiester bonds. Due to its structural simplicity, remarkable resistance to nuclease degradation, and ability to cross-pair with natural DNA and RNA, TNA has emerged as a premier candidate for the development of advanced antisense oligonucleotides (ASOs) and aptamers [1].

While natural TNA is synthesized from L-threose (yielding α-L-TNA), the utilization of D-threose yields α-D-TNA. D-TNA is the enantiomer of standard TNA and is critical in the development of mirror-image therapeutics (Spiegelmers) that evade immune recognition.

The Rationale for Isotopic Labeling: Understanding the conformational dynamics of TNA is essential for optimizing its binding affinity to target proteins or complementary RNAs. However, the spectral overlap in unlabeled TNA makes high-resolution Nuclear Magnetic Resonance (NMR) structural elucidation difficult. By utilizing D-[4-¹³C]threose as the foundational building block, researchers can introduce a site-specific ¹³C label directly at the C4' position of the TNA backbone.

  • Causality of the C4' Label: The 4-position in threose is structurally analogous to the 5'-carbon in ribose. Placing an NMR-active ¹³C nucleus at this junction allows for the precise extraction of heteronuclear ¹³C-¹H and ¹³C-³¹P coupling constants. These parameters are strictly governed by the Karplus relationship and are required to unambiguously determine the sugar pucker (C3'-endo vs. C4'-exo) and the torsional flexibility of the synthetic backbone [3].

Synthesis Strategy & Workflow

The conversion of D-[4-¹³C]threose into a fully functional ¹³C-labeled D-TNA oligonucleotide requires a highly controlled, stereoselective chemical pipeline. The workflow transitions from monomer synthesis via Vorbrüggen glycosylation to Solid-Phase Oligonucleotide Synthesis (SPOS), culminating in biomolecular NMR analysis.

G A D-[4-13C]Threose (Isotopically Labeled Precursor) B Vorbrüggen Glycosylation (Stereoselective Nucleobase Addition) A->B Ac2O / Pyridine TMS-OTf Catalyst C DMTr Protection & Phosphitylation (Monomer Synthesis) B->C 1. DMT-Cl / Pyridine 2. Phosphitylating Agent D Solid-Phase Oligonucleotide Synthesis (Extended Coupling Protocol) C->D 50 mM Monomer 15 min Coupling Time E 13C-Labeled D-TNA Oligonucleotide (Deprotected & Purified) D->E 30% NH4OH, 55°C Reverse-Phase HPLC F Biomolecular NMR Spectroscopy (Backbone Dynamics & Structure) E->F 13C-Isotope Filtering Heteronuclear NOE

Caption: Workflow for synthesizing 13C-labeled D-TNA from D-[4-13C]threose for NMR structural analysis.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled D-TNA Phosphoramidite Monomers

To incorporate the isotopic label into a growing oligonucleotide chain, D-[4-¹³C]threose must first be converted into a 3'-O-DMTr-2'-O-phosphoramidite nucleoside[4].

  • Peracetylation & Glycosylation:

    • Dissolve D-[4-¹³C]threose in anhydrous pyridine and treat with acetic anhydride (Ac₂O) to yield 1,2,3-tri-O-acetyl-D-[4-¹³C]threofuranose.

    • Causality: Peracetylation protects the hydroxyl groups and provides a participating neighboring group at C2, which is critical for directing the stereochemistry of the subsequent nucleobase addition.

    • React the peracetylated sugar with a silylated nucleobase (e.g., N⁶-benzoyladenine) using Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) as a Lewis acid catalyst (Vorbrüggen glycosylation).

    • Validation Checkpoint: ¹H NMR should confirm the formation of the β-anomer (or α-anomer depending on the directing group) via the anomeric proton coupling constant ( J1′,2′​ ). The ¹³C NMR spectrum must show a strongly enhanced signal at ~73 ppm corresponding to the ¹³C-labeled C4' [3].

  • Tritylation & Phosphitylation:

    • Selectively protect the 3'-hydroxyl (functionally equivalent to the 5'-OH in DNA) with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.

    • Phosphitylate the sterically hindered 2'-hydroxyl using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane[2].

    • Validation Checkpoint: ³¹P NMR must display two distinct peaks between 149.0 and 150.5 ppm, confirming the formation of the two phosphoramidite diastereomers.

Protocol 2: Solid-Phase Oligonucleotide Synthesis (SPOS) of ¹³C-D-TNA

TNA synthesis requires significant deviations from standard DNA/RNA synthesis protocols due to the steric hindrance of the threose sugar [1].

  • Preparation: Dissolve the ¹³C-labeled D-TNA phosphoramidite in anhydrous acetonitrile to a final concentration of 0.05 M to 0.1 M (double the standard DNA concentration).

  • Coupling Cycle:

    • Program the automated DNA synthesizer to extend the coupling time to 15 minutes per cycle.

    • Causality: The 2'-hydroxyl of threose is significantly more sterically hindered than the 3'-hydroxyl of ribose/deoxyribose. Standard 1-2 minute coupling times will result in massive truncation failures. Extended times and higher concentrations drive the coupling efficiency to >99% [2].

  • Cleavage and Deprotection:

    • Cleave the synthesized ¹³C-D-TNA from the solid support using 30% aqueous ammonium hydroxide (NH₄OH) at 55 °C for 16 hours.

    • Causality: Unlike RNA, which is highly susceptible to alkaline hydrolysis via 2'-OH transesterification, TNA lacks a free adjacent hydroxyl group on its 4-carbon backbone. Thus, it is entirely stable under harsh alkaline deprotection conditions.

    • Validation Checkpoint: Analyze the crude product via MALDI-TOF Mass Spectrometry. The observed molecular weight must be exactly +1.003 Da heavier per incorporated ¹³C atom compared to the theoretical unlabeled mass.

Protocol 3: Biomolecular NMR Sample Preparation & Acquisition
  • Sample Formulation: Dissolve the purified ¹³C-D-TNA oligonucleotide in 500 µL of NMR buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) containing 10% D₂O / 90% H₂O.

  • Data Acquisition Strategy:

    • Perform ¹³C-filtered / ¹³C-edited 2D NOESY and HSQC experiments.

    • Causality: The 99% isotopic enrichment at the C4' position allows the application of isotope-filtering pulse sequences. This suppresses the massive background signals from unlabeled nucleobases and solvent, isolating the specific structural vectors (NOEs) and scalar couplings ( 3JC4′−P​ ) associated with the backbone junction.

Quantitative Data & Parameter Comparison

The following table summarizes the critical physicochemical and synthetic parameters comparing natural DNA, standard unlabeled L-TNA, and the synthesized ¹³C-Labeled D-TNA.

ParameterNatural DNAUnlabeled L-TNA¹³C-Labeled D-TNA
Sugar Backbone 2'-Deoxy-D-ribose (5 carbons)L-Threose (4 carbons)D-[4-¹³C]Threose (4 carbons)
Phosphodiester Linkage 3' → 5'3' → 2'3' → 2'
SPOS Coupling Time 1.5 minutes15 minutes15 minutes
SPOS Monomer Conc. 0.05 M0.10 M0.10 M
NMR ¹³C Sensitivity (C4') Natural Abundance (~1.1%)Natural Abundance (~1.1%)Isotopically Enriched (>99%)
Nuclease Resistance Low (Rapid degradation)Extremely HighExtremely High
Chirality / Target Binding Binds natural targetsBinds natural targetsBinds chiral mirror targets

Conclusion & Future Perspectives

The utilization of D-[4-¹³C]threose as a synthetic precursor bridges a critical gap in the structural biology of artificial genetic polymers. By enabling the site-specific ¹³C-labeling of the TNA backbone, researchers can deploy advanced heteronuclear NMR techniques to map the conformational landscape of these molecules in solution. Because D-TNA represents the enantiomeric mirror-image of standard TNA, this protocol is particularly invaluable for the structural validation of nuclease-resistant Spiegelmer aptamers, ensuring precise structural tuning for next-generation targeted therapeutics.

References

  • Zhang, S., & Chaput, J. C. (2012). Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers. Current Protocols in Nucleic Acid Chemistry.[Link]

  • Taylor & Francis. (2024). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids.[Link]

  • King-Morris, M. J., & Serianni, A. S. (1987). Carbon-13 NMR studies of [1-13C]aldoses: empirical rules correlating pyranose ring configuration and conformation with carbon-13 chemical shifts and carbon-13/carbon-13 spin couplings. Journal of the American Chemical Society.[Link]

  • Sau, S. P., Fahmi, N. E., Liao, J.-Y., Bala, S., & Chaput, J. C. (2016). A Scalable Synthesis of α-L-Threose Nucleic Acid Monomers. Journal of Organic Chemistry.[Link]

Application

Application Note: In Vivo Metabolic Labeling Protocols Using D-[4-¹³C]Threose

Target Audience: Researchers, metabolic engineers, and drug development professionals. Focus: Tracing synthetic tetrose pathways, rare sugar metabolism, and C2-assimilation flux.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, metabolic engineers, and drug development professionals. Focus: Tracing synthetic tetrose pathways, rare sugar metabolism, and C2-assimilation flux.

Introduction & Scientific Context

The transition toward sustainable biomanufacturing has heavily incentivized the use of one-carbon (C1) and two-carbon (C2) substrates, such as ethylene glycol and glycolaldehyde, derived from CO₂ or plastic waste [1]. Central to these next-generation bioprocesses is the Synthetic Threose-Dependent Glycolaldehyde Assimilation (STEGA) pathway , which utilizes the rare tetrose D-threose as a critical metabolic node [2].

Unlike its C2 epimer D-erythrose—which is rapidly consumed by the endogenous Pentose Phosphate Pathway (PPP)—D-threose exhibits orthogonal metabolic behavior and significantly higher chemical stability [3]. This makes D-threose an ideal candidate for engineering synthetic carbon-conserving routes to high-value chemicals like L-threonine and 2,4-dihydroxybutyric acid (DHB)[1][2].

The Causality of the [4-¹³C] Isotope: Using D-[4-¹³C]threose as a metabolic tracer provides a distinct analytical advantage. Labeling the terminal C4 position allows researchers to track carbon flux through complex dehydratase, transaminase, and reductase reactions without the confounding signal loss typically associated with C1-decarboxylation or rapid carbonyl migration [4]. This application note details the authoritative protocols for utilizing D-[4-¹³C]threose to map intracellular metabolic flux, ensuring high-fidelity data through self-validating experimental designs.

Pathway Visualization & Carbon Flux

To understand the fate of the ¹³C label, we must map the enzymatic cascade. When D-[4-¹³C]threose is introduced in vivo, it bypasses the initial aldolase condensation of glycolaldehyde and is directly oxidized by D-threose dehydrogenase. The heavy carbon atom (C4) is conserved through subsequent dehydration and transamination/reduction steps, ultimately residing in the C4 position of the target end-products.

STEGA_Pathway EG Ethylene Glycol GA Glycolaldehyde EG->GA Dehydrogenase Threose D-[4-13C]Threose (Isotopic Tracer) GA->Threose Aldolase (Endogenous/Synthetic) Threonate [4-13C]D-Threonate Threose->Threonate Threose Dehydrogenase OHB [4-13C]2-Oxo-4-hydroxybutyrate Threonate->OHB Dehydratase Thr [4-13C]L-Threonine OHB->Thr Transaminase & Kinase DHB [4-13C]2,4-Dihydroxybutyrate OHB->DHB Reductase

Caption: Metabolic flux of D-[4-13C]threose through the synthetic STEGA pathway.

Comparative Data Presentation

The selection of D-threose over other tetroses for synthetic biology is grounded in its physicochemical stability. Table 1 summarizes the stability metrics, while Table 2 outlines the expected mass-to-charge (m/z) shifts for the ¹³C-labeled downstream metabolites during LC-MS/MS analysis.

Table 1: Chemical Stability and Reactivity (D-Erythrose vs. D-Threose) [3][4]

ParameterD-ErythroseD-ThreoseBiological Implication
Primary Endogenous Role PPP IntermediateRare sugar / AGE precursorThreose provides an orthogonal synthetic node.
Half-life (pH 8.5, 40°C) ~2 hours>12 hoursThreose allows for prolonged in vivo labeling without abiotic degradation.
Isomerization Propensity High (to Erythrulose)LowThreose maintains isotopic integrity during extended fermentation.

Table 2: Expected LC-MS/MS MRM Transitions for [4-¹³C] Tracing

MetaboliteIonization ModeUnlabeled (M+0) m/zLabeled (M+1) m/zTarget Fragment
D-Threose Negative [M-H]⁻119.0120.071.0 / 72.0
D-Threonate Negative[M-H]⁻135.0136.075.0 / 76.0
2-Oxo-4-hydroxybutyrate Negative[M-H]⁻117.0118.073.0 / 74.0
L-Threonine Positive [M+H]⁺120.1121.174.0 / 75.0
2,4-Dihydroxybutyrate Negative [M-H]⁻119.0120.059.0 / 60.0

Experimental Workflow & Protocols

Experimental Design: The Self-Validating System

To ensure trustworthiness and eliminate matrix effects, this protocol embeds a self-validating structure:

  • Isotopic Purity Baseline: Direct MS infusion of the D-[4-¹³C]threose stock to confirm >99% isotopic enrichment prior to cellular introduction.

  • Unlabeled Control Parallel: A biological replicate fed with unlabeled D-threose to establish the natural isotopic abundance (M+0) baseline.

  • Internal Standardization: Spiking with a universally heavy-labeled (U-¹³C, ¹⁵N) amino acid mix during the quenching step to normalize extraction efficiency.

Workflow C 1. Cell Culture (OD600 = 0.6) L 2. Isotope Spiking (D-[4-13C]Threose) C->L Q 3. Cold Quenching (-80°C MeOH) L->Q E 4. Extraction & Centrifugation Q->E A 5. LC-MS/MS Flux Analysis E->A

Caption: Step-by-step experimental workflow for in vivo metabolic labeling and extraction.

Protocol 1: In Vivo Isotope Spiking and Cold Quenching

Causality Note: Intracellular metabolite pools turn over in fractions of a second. Standard centrifugation allows enzymatic scrambling of the ¹³C label. Rapid cold quenching instantly denatures enzymes, locking the metabolic snapshot in place.

Step-by-Step Methodology:

  • Cultivation: Grow engineered E. coli (or target mammalian cells) in minimal media (e.g., M9) supplemented with a non-interfering carbon source to an OD₆₀₀ of 0.6. Induce synthetic pathway enzymes (e.g., via IPTG) as required [1].

  • Washing: Centrifuge cells at 4,000 × g for 5 minutes at 4°C. Wash twice with ice-cold PBS to remove residual extracellular carbon.

  • Labeling Phase: Resuspend the cell pellet in minimal media containing 10 mM D-[4-¹³C]threose . Incubate at optimal growth temperature (e.g., 37°C) with agitation.

  • Time-Course Sampling: At precise intervals (e.g., 0, 1, 5, 15, and 30 minutes), rapidly extract 1 mL aliquots of the culture.

  • Cold Quenching (Critical Step): Immediately inject the 1 mL aliquot into 4 mL of pre-chilled (-80°C) extraction solvent (80:20 Methanol:Water containing the internal standard). Vortex vigorously for 10 seconds.

    • Mechanism: The -80°C methanol drops the temperature below the freezing point of water instantly, halting all dehydrogenase and transaminase activity while simultaneously precipitating proteins.

Protocol 2: Metabolite Extraction and LC-MS/MS Analysis

Causality Note: Highly polar metabolites like threonate and DHB exhibit poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve the chromatographic resolution necessary for accurate isotopic integration.

Step-by-Step Methodology:

  • Lysis & Precipitation: Incubate the quenched samples at -20°C for 30 minutes to ensure complete protein precipitation.

  • Clearance: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new, pre-chilled microcentrifuge tube.

  • Concentration: Dry the supernatant completely using a vacuum concentrator (SpeedVac) operating at room temperature (avoid heat to prevent degradation of 2-oxo-4-hydroxybutyrate).

  • Reconstitution: Resuspend the dried pellet in 100 µL of 50% acetonitrile/water prior to injection.

  • LC-MS/MS Acquisition:

    • Column: ZIC-pHILIC (Polymeric) column.

    • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, linearly decrease to 20% B over 15 minutes.

    • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, scanning for the M+0 and M+1 transitions outlined in Table 2.

  • Data Processing: Calculate the Fractional Contribution (FC) of the ¹³C label by integrating the area under the curve (AUC) for the M+1 peak, corrected for natural isotope abundance using the unlabeled control data.

References

  • Frazão, C. J. R., Wagner, N., Rabe, K., & Walther, T. (2023). Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol.
  • Frazão, C. J. R., et al. (2024). Construction of a synthetic metabolic pathway for biosynthesis of threonine from ethylene glycol. Metabolic Engineering.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose. BenchChem Technical Resources.
  • JACS Au. (2023). Carbonyl Migration in Uronates Affords a Potential Prebiotic Pathway for Pentose Production.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Isotopic Enrichment in D-[4-¹³C]Threose Synthesis

Welcome to the Technical Support Center for carbohydrate isotope labeling. D-[4-¹³C]threose is a critical aldotetrose used as an NMR probe and a metabolic tracer in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate isotope labeling. D-[4-¹³C]threose is a critical aldotetrose used as an NMR probe and a metabolic tracer in drug development. The most reliable top-down synthetic route for producing D-[4-¹³C]threose is the Ruff degradation of D-[5-¹³C]xylose [1]. In this process, the C1 aldehyde of the pentose is oxidized and oxidatively decarboxylated as CO₂, shifting the entire carbon numbering scheme so that the ¹³C-labeled C5 of xylose becomes the C4 of threose [2].

However, researchers frequently encounter unexpected drops in isotopic enrichment or isotopic scrambling. This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to ensure >99% enrichment preservation.

Part 1: Troubleshooting Guide & FAQs

Q1: My final D-[4-¹³C]threose shows a drastic drop in ¹³C enrichment (e.g., from 99% to 40%) compared to my D-[5-¹³C]xylose starting material. What caused this? A1: Unlabeled Carrier Dilution. The Causality: During the Ruff degradation, D-xylose is oxidized to D-xylonic acid and neutralized to form a calcium or barium xylonate salt. These aldonic acid salts frequently form supersaturated, highly viscous syrups that stubbornly resist crystallization. To force precipitation and improve chemical yield, chemists historically add "carriers"—unlabeled, non-radioactive equivalents of the sugar [3]. While this provides nucleation sites and improves the mass yield of the intermediate, it mathematically dilutes your ¹³C pool. The Solution: Never use unlabeled carriers when high specific enrichment is required. Instead of relying on crystallization, utilize modern ion-exchange chromatography to isolate the xylonate intermediate as a pure syrup before proceeding to decarboxylation.

Q2: I am observing ¹³C NMR signals at C1, C2, and C3 in my product, rather than exclusively at C4. Why is the isotope scrambling? A2: Reversible Retro-Aldol Cleavage in Enzymatic Routes. The Causality: If you abandoned the chemical Ruff degradation in favor of a bottom-up biocatalytic synthesis (e.g., using transketolases or fructose-6-phosphate aldolase), you introduced thermodynamic equilibrium into your workflow. Aldolases catalyze reversible reactions; the labeled fragments can dissociate and recombine with unlabeled trace metabolites present in the biological buffer or crude lysate, distributing the ¹³C label across the carbon backbone [4]. The Solution: Switch back to the strictly chemical Ruff degradation. The oxidative decarboxylation of the C1 carboxylate is an irreversible, unidirectional process that physically prevents carbon scrambling.

Q3: My enrichment is intact, but my overall yield of D-threose is <15%. How can I optimize the cleavage? A3: Over-oxidation during the Bromine Water Step. The Causality: Bromine water is intended to selectively oxidize the C1 aldehyde to a carboxylic acid. However, extended reaction times, elevated temperatures (>25°C), or poor pH control can lead to the formation of aldaric acids (dicarboxylic acids) by inadvertently oxidizing the primary alcohol at C5. This not only destroys your yield but can cleave the very carbon housing your ¹³C label. The Solution: Strictly control the oxidation temperature at 20°C and quench the reaction immediately once the specific rotation of the solution stabilizes.

Part 2: Strategy Comparison & Data Presentation

The table below summarizes the quantitative trade-offs between different synthesis strategies and their impact on isotopic integrity.

Synthesis StrategyIsotopic Enrichment PreservationTypical Chemical YieldScrambling RiskPrimary Cause of Enrichment Loss
Chemical: Carrier-Free Ruff Degradation >99% 30–40%NoneImpure starting material (unlabeled xylose).
Chemical: Carrier-Assisted Ruff Degradation 30–50%60–75%NoneIntentional dilution via unlabeled carrier addition [3].
Enzymatic: Aldolase Condensation 70–85%50–60%HighReversible retro-aldol cleavage and recombination [4].
Chemical: Wohl Degradation >99%20–30%NoneHighly exothermic nitrile intermediate charring.

Part 3: Pathway Visualization

The following workflow illustrates the critical steps of the Ruff degradation and highlights the exact phase where isotope dilution commonly occurs if protocols are not strictly followed.

G A D-[5-13C]Xylose (Starting Material) B Bromine Water Oxidation (pH control, 20°C) A->B C D-[5-13C]Xylonic Acid B->C D Calcium Carbonate Neutralization C->D E Calcium D-[5-13C]Xylonate (Intermediate Syrup) D->E G H2O2 / Fe(OAc)3 Oxidative Decarboxylation E->G F WARNING: Unlabeled Carrier Addition (Dilutes Enrichment) F->E Avoid for high enrichment H D-[4-13C]Threose (Target Product) G->H I 12CO2 (from C1) G->I

Ruff degradation workflow for D-[4-13C]threose, highlighting isotope dilution risks.

Part 4: Self-Validating Experimental Protocol

To ensure both high yield and >99% enrichment preservation, follow this carrier-free Ruff degradation methodology. This protocol is designed as a self-validating system , meaning failure points are caught analytically before the next chemical transformation.

Step 1: Selective Oxidation
  • Dissolve 1.0 g of D-[5-¹³C]xylose in 10 mL of deionized water.

  • Add 1.5 mL of bromine water dropwise over 30 minutes. Maintain the reaction vessel precisely at 20°C using a water bath.

  • Stir in the dark for 24 hours until the optical rotation of the solution stabilizes.

Step 2: Neutralization & Cation Exchange (Validation Checkpoint 1)
  • Add solid CaCO₃ in small portions until the solution reaches pH 6.5, neutralizing the hydrobromic acid and forming Calcium D-[5-¹³C]xylonate.

  • Filter the excess CaCO₃ and concentrate the filtrate under reduced pressure to a thick syrup. Do not add unlabeled calcium xylonate to induce crystallization.

  • Self-Validation: Take a 10 µL aliquot of the syrup and perform ¹³C NMR. The integration of the C5 peak must perfectly match the relative integration of the starting D-[5-¹³C]xylose. A lower relative integration indicates contamination.

Step 3: Oxidative Decarboxylation (Validation Checkpoint 2)
  • Dissolve the intermediate syrup in 15 mL of water. Add 0.1 g of barium acetate and 0.1 g of ferric acetate (catalyst).

  • Heat the solution to 40°C. Add 2.0 mL of 30% H₂O₂ dropwise. The solution will effervesce as the C1 carbon is cleaved and released as CO₂.

  • Self-Validation: Route the off-gas through a Ba(OH)₂ trap and analyze the captured carbonate via mass spectrometry. It should register strictly as ¹²CO₂ (m/z 44). The presence of ¹³CO₂ (m/z 45) indicates catastrophic over-oxidation of the labeled C5 end.

Step 4: Purification
  • Pass the cooled reaction mixture through a column of Amberlite IR-120 (H⁺ form) to remove Ca²⁺, Ba²⁺, and Fe³⁺ ions.

  • Pass the effluent through a weak anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) to remove unreacted xylonic acid and other acidic byproducts.

  • Concentrate the neutral effluent under vacuum to yield pure D-[4-¹³C]threose.

References

  • The Ruff Degradation and the Kiliani Fischer Synthesis Master Organic Chemistry [Link]

  • Threose: Chemical Properties and Laboratory Synthesis Grokipedia [Link]

  • Synthesis of a-D-Xylose-1-C14 and B-D-Lyxose-1-C14 National Institute of Standards and Technology (NIST) [Link]

  • Measuring 15N and 13C Enrichment Levels: Metabolic Scrambling PubMed Central (PMC) / NIH [Link]

Optimization

Optimizing HPLC separation of D-[4-13C]threose from D-erythrose isomers

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in carbohydrate chromatography and isotopic labeling, I have designed this guide to address the specific challenges of separating D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in carbohydrate chromatography and isotopic labeling, I have designed this guide to address the specific challenges of separating D-[4-13C]threose from its diastereomer, D-erythrose.

Separating tetroses is notoriously difficult. When you introduce a stable isotope label like 13C for downstream metabolic tracing or NMR studies, preserving the integrity of the label while achieving baseline resolution requires a deep understanding of chromatographic causality. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to ensure your success.

Analytical Workflow Decision Matrix

Before diving into the specific parameters, it is critical to align your chromatographic strategy with your detection method. The workflow below outlines the logical relationship between the analytical goal and the required HPLC setup.

HPLC_Workflow Start Sample: D-[4-13C]Threose & D-Erythrose Detection Determine Detection Requirement Start->Detection RI_Det Refractive Index (RI) (Bulk Quantitation) Detection->RI_Det Unlabeled/Preparative MS_Det Mass Spectrometry (MS) (13C Isotope Tracing) Detection->MS_Det Isotope Tracking Ligand Ligand Exchange Column (e.g., Ca2+ resin) RI_Det->Ligand HILIC HILIC Column (e.g., Amino or PTZ) MS_Det->HILIC Cond1 Mobile Phase: 100% H2O Temp: 80-85°C Ligand->Cond1 Cond2 Mobile Phase: MeCN/Buffer Temp: 30-50°C HILIC->Cond2

Caption: Decision matrix for selecting HPLC methodologies for D-[4-13C]threose and D-erythrose.

Frequently Asked Questions (FAQs)

Q1: Why is separating D-[4-13C]threose and D-erythrose so challenging, and does the 13C label affect retention? A: D-threose and D-erythrose are C4 epimers, meaning they differ solely in the stereochemical configuration at the C-2 position[1]. Because their molecular size, polarity, and pKa values are nearly identical, traditional reversed-phase chromatography fails to resolve them.

The addition of a 13C isotope at the C-4 position of D-threose increases its molecular weight to 121.11 Da[2], but it does not alter the spatial orientation of the hydroxyl groups. Therefore, the causality of their separation relies entirely on the stereoselective interactions of the C-2 hydroxyl group with the stationary phase, not the mass difference. The 13C label will not shift the retention time compared to unlabeled D-threose, but it dictates the need for MS-compatible methods if isotopic tracing is required[3].

Q2: What is the optimal column chemistry for this separation? A: The choice depends on your detector.

  • Ligand Exchange Chromatography (LEC): Uses a sulfonated polystyrene divinylbenzene resin loaded with calcium (Ca2+) counter-ions (e.g., Shodex SUGAR SC1011). The separation mechanism is driven by the differential coordination of the sugar's hydroxyl groups with the calcium ions[1]. This is ideal for Refractive Index (RI) detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses amino-functionalized or poly-N-(1H-tetrazole-5-yl)-methacrylamide (PTZ) phases[4]. This is mandatory if you are coupling the HPLC to a Mass Spectrometer (LC-MS) to track the 13C label, as LEC requires non-volatile metal ions that will contaminate an MS source.

Q3: How do I prevent peak splitting caused by anomerization? A: Reducing sugars like threose and erythrose exist in an equilibrium of α- and β-anomers in solution. In chromatography, this can cause a single sugar to elute as two separate peaks, ruining resolution[4]. The causality here is thermodynamic: at room temperature, the interconversion rate between anomers is slow relative to the chromatographic run time. Solution: To force peak coalescence, you must increase the kinetics of anomerization. This is achieved by operating the column at elevated temperatures (80–85 °C)[1][5].

Quantitative Data: Column & Retention Comparison

Table 1: Comparison of HPLC modalities for Tetrose Separation

ParameterLigand Exchange (Ca2+ Resin)HILIC (Amino/PTZ Phase)
Primary Column Example Shodex SUGAR SC1011[1]Daicel DCpak PTZ[4]
Mobile Phase 100% Deionized WaterAcetonitrile / Ammonium Acetate
Optimal Temperature 80 °C – 85 °C[5]30 °C – 50 °C
Detector Compatibility RI, UV (poor for sugars)ESI-MS/MS, CAD, ELSD
D-Threose Retention Time ~15.8 min[1]Method dependent
D-Erythrose Retention Time ~16.5 min[1]Method dependent

Troubleshooting Guide

Troubleshooting Issue Issue: Co-elution or Peak Splitting Check1 Check Column Temperature Issue->Check1 TempLow Temp < 80°C (Anomer splitting) Check1->TempLow TempOK Temp ≥ 80°C Check1->TempOK FixTemp Increase to 80-85°C to coalesce peaks TempLow->FixTemp Check2 Check Mobile Phase Flow Rate TempOK->Check2 FlowHigh Flow > 1.0 mL/min Check2->FlowHigh FixFlow Reduce flow to increase interaction FlowHigh->FixFlow

Caption: Troubleshooting logic tree for resolving tetrose co-elution and anomer peak splitting.

Issue: Poor resolution between D-[4-13C]threose and D-erythrose.

  • Cause: Suboptimal interaction time with the stationary phase or inappropriate column selection.

  • Solution: If using a ligand exchange column, lower the flow rate from 1.0 mL/min to 0.6 - 0.8 mL/min to increase the residence time of the sugars in the column, enhancing the stereoselective coordination with the calcium ions[6].

Issue: Low MS sensitivity for D-[4-13C]threose.

  • Cause: Ion suppression from non-volatile salts or poor ionization of neutral sugars.

  • Solution: Switch to a HILIC column. Ensure your mobile phase uses a volatile buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) to promote adduct formation ([M+NH4]+ or [M-H]-) without fouling the MS source[4].

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . You must run an unlabeled System Suitability Test (SST) before injecting your highly valuable 13C-labeled material.

Protocol A: Ligand Exchange HPLC (RI Detection)

Best for preparative purification or bulk quantitation where MS is not required.

  • System Preparation: Purge the HPLC system with 18.2 MΩ·cm deionized water. Ensure the Refractive Index (RI) detector is purged and the internal optical temperature is stabilized at 35 °C.

  • Column Installation: Install a Shodex SUGAR SC1011 column (8.0 mm I.D. x 300 mm) with its corresponding guard column[1].

  • Thermal Equilibration (Critical Step): Set the column oven to 80 °C[1]. Causality: Failing to reach this temperature will result in broad, split peaks due to slow α/β anomerization. Allow 60 minutes for thermal equilibrium.

  • Self-Validation (SST):

    • Prepare a 0.5% (w/v) mixture of unlabeled D-threose and D-erythrose in DI water.

    • Inject 10 µL at a flow rate of 1.0 mL/min[1].

    • Validation Gate: Calculate the resolution (Rs) between the peaks at ~15.8 min (Threose) and ~16.5 min (Erythrose). Do not proceed unless Rs ≥ 1.2.

  • Sample Analysis: Inject the D-[4-13C]threose sample. Quantify using the peak area against an unlabeled D-threose calibration curve (the 13C label does not alter the RI response factor).

Protocol B: HILIC-MS/MS (Isotope Tracing)

Best for metabolic tracing where the 121.11 Da mass of D-[4-13C]threose must be distinguished from endogenous unlabeled tetroses (120.10 Da).

  • Mobile Phase Preparation:

    • Solvent A: 2 mM Ammonium Acetate in Water (pH adjusted to 5.5).

    • Solvent B: Acetonitrile.

  • Column Installation: Install a poly-N-(1H-tetrazole-5-yl)-methacrylamide (PTZ) column or a high-performance amino column[4]. Set the column oven to 40 °C.

  • Gradient Elution: Run a shallow gradient starting at 90% B, ramping down to 75% B over 20 minutes at a flow rate of 0.4 mL/min. Causality: The high initial organic concentration promotes the hydrophilic partitioning of the highly polar tetroses into the water-enriched layer on the stationary phase.

  • MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the [M-H]- transitions:

    • Unlabeled D-Erythrose/Threose: m/z 119 -> m/z 89

    • D-[4-13C]Threose: m/z 120 -> m/z 90 (or relevant fragment depending on collision energy)[3].

  • Self-Validation: Inject a blank followed by an unlabeled standard to confirm retention times and ensure no background interference at the m/z 120 channel before injecting the labeled samples.

References

  • Analysis of Erythrose and Threose (SC1011) - Shodex HPLC Columns. Source: shodex.com. URL:[Link]

  • Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. Source: fao.org. URL: [Link]

  • Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid. Source: imreblank.ch. URL: [Link]

Sources

Troubleshooting

Resolving 13C NMR signal overlap in D-[4-13C]threose biological samples

Technical Support Knowledge Base: D-[4-13C]threose Analysis Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Knowledge Base: D-[4-13C]threose Analysis

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 13C-labeled compounds, specifically D-[4-13C]threose, in complex biological samples. We will address common challenges related to 13C NMR signal overlap and provide robust troubleshooting strategies to ensure data integrity and accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Issues & Initial Observations

Question 1: I'm observing significant signal overlap in the 13C NMR spectrum of my biological sample containing D-[4-13C]threose. Why is this happening despite using a labeled compound?

Answer: While 13C NMR offers significantly greater chemical shift dispersion compared to 1H NMR, signal overlap is still a common challenge in complex biological matrices.[1] Several factors contribute to this issue:

  • High Molecular Complexity: Biological samples (e.g., cell lysates, plasma, tissue extracts) are inherently complex mixtures containing numerous metabolites. Many of these molecules, such as other sugars, sugar phosphates, and metabolic intermediates, possess carbon atoms in chemical environments very similar to those in threose, leading to closely spaced or overlapping signals.[1] The typical chemical shift range for ring carbons in carbohydrates is 60-110 ppm, which can become crowded in a complex mixture.[2][3]

  • Structural Isomers: Your sample may contain other four-carbon sugars (tetroses) or related isomers whose carbon signals are inherently close to those of threose.

  • Viscosity and Concentration Effects: Biological samples can be viscous, which leads to broader NMR signals. High concentrations of salts or macromolecules can also cause line broadening, increasing the probability of signals merging into an unresolved hump.[1]

  • pH and Ionic Strength: The chemical shift of carbons, particularly those near ionizable groups (like phosphates or carboxylic acids on other molecules), can be sensitive to the pH and ionic strength of the solution. Minor variations between samples can cause shifts that lead to overlap.

The core issue is that even with a specific 13C label, the signal from D-[4-13C]threose is not immune to being obscured by signals from a multitude of other naturally abundant 13C nuclei in the sample.

Category 2: Sample Preparation & Experimental Optimization

Question 2: What are the first-line troubleshooting steps I can take at the sample preparation stage to mitigate signal overlap?

Answer: Optimizing your sample conditions is the most critical and cost-effective first step. Before moving to more complex NMR experiments, systematically evaluate the following:

1. Adjusting Sample pH:

  • Causality: The protonation state of molecules in your sample affects their electronic environment. Even small pH changes can alter the chemical shifts of not only your analyte but also the overlapping background signals. By systematically titrating the pH of your sample (e.g., in 0.2-unit increments from pH 6.0 to 8.0), you can often induce differential shifts in the signals, effectively "walking" them apart from each other.

  • Self-Validation: A successful pH adjustment will show a clear and reproducible separation of the target D-[4-13C]threose signal from the interfering peak(s) across the tested pH range.

2. Modifying Sample Temperature:

  • Causality: Temperature affects molecular motion and can influence conformational equilibria. For molecules that exist in multiple conformations in slow or intermediate exchange on the NMR timescale, changing the temperature can sharpen signals or shift their positions. This can be particularly useful for resolving broad signals that may be obscuring your peak of interest.

  • Protocol: Acquire a series of 1D 13C spectra at different temperatures (e.g., 298 K, 303 K, 308 K). Ensure the sample equilibrates for at least 5-10 minutes at each new temperature before acquisition.[4]

3. Changing the Deuterated Solvent:

  • Causality: Different solvents can induce changes in chemical shifts due to varying solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS).[1][5] Switching from D₂O to a solvent mixture like D₂O/Methanol-d₄ (if your sample permits) can alter the solvation shell around molecules and may resolve the overlap.

  • Trustworthiness: This method is validated if a new solvent system provides a clean, baseline-resolved signal for D-[4-13C]threose that was previously overlapped.

Workflow for Initial Troubleshooting

Here is a logical workflow for addressing signal overlap through sample and acquisition optimization.

G cluster_0 A Start: Overlapping 13C Signal Observed B Step 1: Optimize Sample pH (e.g., pH 6.0 to 8.0) A->B C Is Signal Resolved? B->C D Step 2: Vary Acquisition Temperature (e.g., 298K to 308K) C->D No I End: Problem Solved C->I Yes E Is Signal Resolved? D->E F Step 3: Change Deuterated Solvent (If sample compatible) E->F No E->I Yes G Is Signal Resolved? F->G H Proceed to 2D NMR Methods G->H No G->I Yes

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Category 3: Advanced NMR Acquisition & Processing Strategies

Question 3: My signal overlap persists after optimizing sample conditions. What advanced NMR experiments can I use to resolve the D-[4-13C]threose signal?

Answer: When simple optimization fails, multidimensional NMR techniques are required. These experiments spread the signals across two or more frequency dimensions, providing powerful resolution.[6][7]

1. 2D Heteronuclear Single Quantum Coherence (HSQC):

  • Expertise & Experience: This is the most robust and common method for resolving 13C signal overlap.[7][8] HSQC correlates each 13C nucleus with its directly attached proton(s).[9][10] Since the chemical shift dispersion of protons is different from that of carbons, two carbon signals that overlap in the 1D 13C spectrum will often be attached to protons with different chemical shifts. The HSQC experiment will resolve these into two distinct cross-peaks in the 2D spectrum.[8] This is highly effective for carbohydrate analysis.[11][12]

  • Trustworthiness: You can validate this experiment by observing a cross-peak at the known 1H and 13C chemical shifts for the C4 position of threose. The presence of a single, well-defined peak at this coordinate confirms the assignment and resolution from other signals.

2. 2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Expertise & Experience: If the C4 carbon of threose is quaternary (has no directly attached proton), it will not appear in a standard HSQC spectrum. In this case, the HMBC experiment is essential.[13][14] It detects correlations between carbons and protons that are two to three bonds away.[15][16] This allows you to identify the C4 signal by its correlation to nearby protons (e.g., the proton on C3), providing unambiguous assignment.

  • Self-Validation: A successful HMBC will show a correlation cross-peak between the 13C chemical shift of the C4 carbon and the 1H chemical shift of a proton 2 or 3 bonds away. This confirms the identity of the otherwise invisible quaternary carbon.

Table 1: Comparison of Recommended NMR Experiments

ExperimentInformation ProvidedPrimary Use Case for D-[4-13C]threoseRelative Experiment Time
1D ¹³C Direct observation of carbon signals.Initial screening, quantification if resolved.Short
2D HSQC Correlation between carbons and directly attached protons.Resolving the C4 signal from overlapping CH signals.Medium
2D HMBC Correlation between carbons and protons over 2-4 bonds.Identifying the C4 signal if it is a quaternary carbon.Medium-Long

Protocol 1: Acquiring a 2D ¹H-¹³C HSQC Spectrum

This protocol assumes you are using a modern NMR spectrometer with standard pulse programs.

  • Sample Preparation: Prepare your biological sample containing D-[4-13C]threose in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer for pH stability). The sample concentration should be as high as practically possible without causing excessive viscosity.[17][18]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Ensure the sample is locked and well-shimmed.

    • Regulate the temperature and turn off sample spinning.[4]

  • Load Pulse Program: Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker system).

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width (sw) to cover all proton signals, typically 10-12 ppm. Center the transmitter offset (o1p) on the water resonance (approx. 4.7 ppm).

    • F1 (¹³C dimension): Set the spectral width (sw1) to cover the expected carbohydrate region, for example, from 50 to 110 ppm. Center the transmitter offset (o2p) in the middle of this region (approx. 80 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (ns): Start with 8 or 16 scans per increment.

    • Number of Increments (ni): Set the number of t1 increments in the indirect dimension. A value of 256 is a good starting point for adequate resolution.

    • Relaxation Delay (d1): Use a delay of 1.5 seconds.

    • ¹J(CH) Coupling Constant: The pulse sequence uses a delay based on the one-bond carbon-proton coupling constant. For carbohydrates, this is typically around 145 Hz.

  • Acquisition & Processing:

    • Start the acquisition.

    • After the experiment finishes, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

    • Phase the spectrum carefully. The result is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Category 4: Advanced Troubleshooting

Question 4: What can I do if even 2D NMR methods are insufficient or if I need to resolve signals from non-protonated carbons without ambiguity?

Answer: In highly congested spectra, even standard 2D methods might not provide full resolution. In such cases, chemical derivatization or the use of shift reagents can be employed.

Using Lanthanide Shift Reagents (LSRs):

  • Expertise & Experience: LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can coordinate to functional groups like hydroxyls (-OH) in your threose molecule.[19] This coordination induces large changes in the chemical shifts of nearby nuclei.[20][21] The magnitude of this induced shift is dependent on the distance from the lanthanide ion, often spreading out previously overlapped signals.[22][23]

  • Causality: The paramagnetic metal creates a local magnetic field that alters the shielding of nearby nuclei. Since the shift is distance-dependent, carbons at different positions in the molecule will be shifted to different extents, resolving the overlap.

  • Trustworthiness & Protocol: This method is validated by observing a dose-dependent shift of your target signal upon titration with the LSR.

    • Acquire a standard 1D ¹³C spectrum of your sample.

    • Add a small, known amount of an LSR (e.g., Eu(fod)₃) to the NMR tube.

    • Acquire another spectrum and observe the shifts.

    • Repeat step 3 with incremental additions of the LSR until the desired signal resolution is achieved. Be aware that LSRs can cause line broadening, so use the minimum amount necessary.[20]

References

  • Chadwick, D. J., & Williams, D. H. (1974). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry.
  • Kumar, K. (n.d.). 13C NMR spectroscopy. Department of Chemistry, B.H.U.
  • Reuben, J. (1973). Applications of Lanthanide Shift Reagents to the Identification of 13C Resonances. Journal of the American Chemical Society.
  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry.
  • P, S., & K, S. (2014). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical Sciences and Research.
  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • Jäckel, H., & Scherf, K. A. (2022). Application of accelerated heteronuclear single quantum coherence experiments to the rapid quantification of monosaccharides and disaccharides in dairy products. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • S, P., & K, S. (2014). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. [Link]

  • Australian National University NMR / EPR Facility. (n.d.). HMBC. [Link]

  • Monakhova, Y. B., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Journal of Proteome Research. [Link]

  • Jäckel, H., & Scherf, K. A. (2022). Application of accelerated heteronuclear single quantum coherence experiments to the rapid quantification of monosaccharides and disaccharides in dairy products. SciSpace. [Link]

  • IntechOpen. (2019). New Advances in Fast Methods of 2D NMR Experiments. [Link]

  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. [Link]

  • UCL. (n.d.). Sample Preparation. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D NMR. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • PMC. (n.d.). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Sample preparation. [Link]

  • SpectraBase. (n.d.). D-(+)-trehalose - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2022). Efficiently Computing NMR 1H and 13C Chemical Shifts of Saccharides in Aqueous Environment. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. [Link]

  • OSTI.gov. (n.d.). Fast MAS 1H-13C Correlation NMR for Structural Investigations of Plant Cell Walls. [Link]

  • N/A. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of the product solutions. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]

Sources

Optimization

Technical Support Center: Minimizing D-[4-13C]threose Degradation During GC-MS Sample Preparation

Welcome to the technical support center for the analysis of D-[4-13C]threose by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of D-[4-13C]threose by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this isotopically labeled sugar for analysis. D-threose is a comparatively unstable aldose, and its handling requires specific precautions to prevent degradation and ensure accurate quantification.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Diagnosing and Resolving D-[4-13C]threose Degradation

Unexpected results in your GC-MS analysis of D-[4-13C]threose can often be traced back to sample preparation. This section will help you identify the symptoms of degradation, understand the underlying causes, and implement effective solutions.

Symptom 1: Low or No Analyte Response

You inject your derivatized D-[4-13C]threose sample but observe a significantly lower-than-expected peak area or no peak at all.

  • Potential Cause A: Incomplete Derivatization. For GC analysis, the polar hydroxyl groups of D-[4-13C]threose must be derivatized to increase volatility.[2][3][4] Incomplete reactions are a common cause of poor analyte response.

    • Solution: Review and optimize your derivatization protocol. Silylation is a common and effective method.[3][5]

      • Moisture is Critical: Silylating reagents are highly sensitive to moisture.[6] Ensure all glassware is scrupulously dried, and use anhydrous solvents. Pyridine, a common solvent, should be dried over KOH pellets.[7]

      • Reagent Choice and Stoichiometry: Use a high-quality silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[5][7][8] Ensure a sufficient molar excess of the derivatizing agent.

      • Reaction Conditions: Optimize temperature and reaction time. A typical starting point for silylation is heating at 70°C for 30-60 minutes.[2] Overnight derivatization may be necessary for complete reaction in some cases.[7]

  • Potential Cause B: Degradation During Sample Handling and Storage. D-[4-13C]threose, like other monosaccharides, is susceptible to degradation, especially under adverse pH and temperature conditions.[1][9]

    • Solution:

      • Maintain Neutral pH: Avoid strongly acidic or alkaline conditions during extraction and storage.[9][10] Alkaline conditions, in particular, can promote enolization and subsequent degradation reactions.[11]

      • Control Temperature: Process samples at low temperatures (e.g., on ice) whenever possible. For long-term storage, keep samples at -80°C.

      • Minimize Storage Time: Analyze samples as quickly as possible after preparation. Even under ideal storage conditions, degradation can occur over time.[12]

  • Potential Cause C: Active Sites in the GC System. Active sites in the GC inlet liner, column, or transfer line can cause irreversible adsorption or on-column degradation of your analyte.[13][14]

    • Solution:

      • Use Deactivated Liners: Employ deactivated glass wool liners to minimize contact with hot metal surfaces in the inlet.[15]

      • Column Choice and Conditioning: Use a high-quality, low-bleed capillary column suitable for carbohydrate analysis. Ensure the column is properly conditioned according to the manufacturer's instructions to passivate active sites.

      • System Maintenance: Regularly clean the ion source and replace the septum and liners to prevent the buildup of active sites.[16]

Symptom 2: Appearance of Unexpected Peaks in the Chromatogram

Your chromatogram shows multiple peaks that are not attributable to your target analyte or internal standard.

  • Potential Cause A: Formation of Anomers and Tautomers. In solution, reducing sugars like D-threose exist as an equilibrium mixture of different cyclic (anomeric) and open-chain forms.[17] Direct derivatization of this mixture can result in multiple peaks for a single sugar.[6][17]

    • Solution: Oximation Prior to Silylation. To simplify the chromatogram, first convert the open-chain aldehyde group to an oxime. This is achieved by reacting the sugar with an oximation reagent like hydroxylamine hydrochloride or methoxyamine hydrochloride (MOA) in pyridine.[5][18] This step stabilizes the sugar in its open-chain form, preventing the formation of multiple anomeric peaks during subsequent silylation.[6] The resulting syn- and anti-oxime isomers will produce two distinct, sharp peaks.

  • Potential Cause B: Degradation Products. The unexpected peaks may be degradation products of D-[4-13C]threose formed during sample preparation.

    • Solution: Identify and Mitigate Degradation Pathways.

      • Acid-Catalyzed Degradation: Strong acidic conditions can lead to the formation of furans and other degradation products.[9][19] Buffer your samples to a neutral pH.

      • Alkaline Rearrangement: In alkaline solutions, threose can undergo rearrangement to form metasaccharinic acids.[1]

      • Maillard Reaction: If your sample matrix contains amino acids or proteins, the Maillard reaction can occur, especially with heating.[1][20][21] This non-enzymatic browning reaction involves the condensation of the sugar's carbonyl group with an amino group, leading to a complex mixture of products.[22] To minimize this, consider a protein precipitation step (e.g., with cold acetone or methanol) before derivatization.

  • Potential Cause C: Contamination. Peaks may arise from contaminants in your solvents, reagents, or from the sample matrix itself.

    • Solution:

      • Run Blanks: Always run a solvent blank and a reagent blank (all reagents without the sample) to identify any extraneous peaks.

      • Use High-Purity Reagents: Utilize high-purity, GC-grade solvents and fresh derivatization reagents.

      • Sample Cleanup: If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.[18]

Diagram: Recommended GC-MS Sample Preparation Workflow

workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization sample Sample containing D-[4-13C]threose extraction Extraction (e.g., with 80% Ethanol) sample->extraction cleanup Optional: Protein Precipitation or SPE Cleanup extraction->cleanup drying Complete Drying (e.g., under N2 stream) cleanup->drying oximation Step 1: Oximation (e.g., MOA in Pyridine, 90 min, 30°C) drying->oximation silylation Step 2: Silylation (e.g., MSTFA, 30 min, 37°C) oximation->silylation injection GC-MS Analysis silylation->injection

Caption: Recommended two-step derivatization workflow for D-[4-13C]threose.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (oximation followed by silylation) recommended for D-[4-13C]threose?

A1: A two-step derivatization is recommended to simplify the resulting chromatogram and improve quantification. Reducing sugars like D-threose exist in multiple forms (anomers) in solution. Direct silylation will derivatize all these forms, leading to a complex chromatogram with multiple peaks for a single analyte, making accurate integration difficult.[6][17] The initial oximation step converts the aldehyde group of D-threose into an oxime, which locks the molecule in its open-chain form.[18] Subsequent silylation of the hydroxyl groups then produces primarily two stable derivatives (syn- and anti-isomers of the oxime), resulting in a much cleaner chromatogram with two sharp, well-resolved peaks.[6]

Q2: My baseline is noisy and rising, especially at higher temperatures. What could be the cause?

A2: A rising baseline, often referred to as column bleed, is typically caused by the degradation of the stationary phase of the GC column at high temperatures.[15] However, it can also be exacerbated by contamination.

  • Excess Derivatization Reagent: Injecting a large excess of silylating reagent can contribute to baseline noise. After derivatization, you can evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute it in a non-polar solvent like hexane or ethyl acetate to remove excess polar reagents.[2]

  • Septum Bleed: Old or low-quality septa can release siloxanes when heated, which appear as baseline noise. Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities like oxygen or moisture in the carrier gas can accelerate column degradation.[15] Ensure you are using high-purity carrier gas and have installed moisture and oxygen traps.

Q3: Can I use a single-step derivatization method like acetylation?

A3: While acetylation is a valid derivatization technique for carbohydrates, it presents its own set of challenges for aldoses like D-threose.[4] Similar to direct silylation, direct acetylation can produce multiple peaks due to anomers. A common approach to overcome this is to first reduce the aldose to its corresponding alditol (threitol in this case) with a reducing agent like sodium borohydride, followed by acetylation.[6] This produces a single peak per sugar. However, this method has a significant drawback: different sugars can be reduced to the same alditol, leading to a loss of specificity.[23] For instance, both D-arabinose and D-lyxose yield D-arabinitol upon reduction.[23] Given these complexities, the two-step oximation-silylation method is generally more robust and specific for the analysis of D-[4-13C]threose.

Q4: How do I choose an appropriate internal standard for quantitative analysis?

A4: An ideal internal standard (IS) should be a compound that is structurally similar to the analyte but not present in the sample. It should also be chemically stable throughout the entire sample preparation process and chromatographically resolved from the analyte.

  • For carbohydrate analysis, a different, stable, non-endogenous sugar or a sugar alcohol is often a good choice. For example, salicin or myo-inositol are commonly used.[5][8]

  • The best practice is to add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction, cleanup, and derivatization.[24]

Diagram: Key Degradation Pathways of D-threose

degradation cluster_acid Acidic Conditions (e.g., H+) cluster_alkaline Alkaline Conditions (e.g., OH-) cluster_maillard Maillard Reaction (Heat + Amino Acids) threose D-[4-13C]threose furfural Furfural & other degradation products threose->furfural Dehydration enediol Enediol Intermediate threose->enediol Enolization schiff Schiff Base threose->schiff Condensation saccharinic Metasaccharinic Acids enediol->saccharinic amadori Amadori Product schiff->amadori ages Advanced Glycation End-products (AGEs) amadori->ages

Caption: Major degradation pathways for D-threose under different conditions.

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Techniques for GC-MS of Sugars

Derivatization MethodKey StepsNumber of Peaks per AldoseAdvantagesDisadvantages
Direct Silylation Silylation (e.g., BSTFA/TMCS)MultipleRapid, single-step reaction.Complex chromatograms due to anomers, moisture sensitive.[6][17]
Oximation & Silylation 1. Oximation (e.g., MOA) 2. Silylation (e.g., BSTFA)Two (syn/anti isomers)Simplifies chromatogram, applicable to aldoses and ketoses.[6]Two-step process, requires complete drying.
Alditol Acetate 1. Reduction (e.g., NaBH4) 2. Acetylation (e.g., Acetic Anhydride)OneSingle peak per sugar, very stable derivatives.[6]Different sugars can yield the same alditol, tedious procedure.[6][23]

Experimental Protocols

Protocol 1: Two-Step Oximation and Silylation of D-[4-13C]threose

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

Materials:

  • Dried D-[4-13C]threose sample

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOA)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen gas supply

Procedure:

  • Sample Drying: Ensure the sample containing D-[4-13C]threose is completely dry. Lyophilization or drying under a gentle stream of nitrogen are effective methods. Moisture is detrimental to the silylation step.[6]

  • Oximation: a. Prepare a fresh solution of 20 mg/mL MOA in anhydrous pyridine. b. Add 30 µL of the MOA solution to the dried sample. c. Cap the vial tightly and vortex briefly to dissolve the sample. d. Heat the sample at 30°C for 90 minutes with occasional shaking.[18]

  • Silylation: a. Allow the sample to cool to room temperature. b. Add 55 µL of BSTFA (+1% TMCS) to the vial. c. Cap the vial tightly and vortex. d. Heat the sample at 37°C for 30 minutes.[18]

  • Sample Dilution and Analysis: a. After cooling, the sample can be directly injected into the GC-MS. b. Alternatively, dilute the sample with a suitable solvent like ethyl acetate or hexane before injection.[2] c. Transfer the derivatized sample to a GC autosampler vial with a micro insert. d. Analyze by GC-MS promptly.

References

  • Tessier, F. J., Monnier, V. M., Sayre, L. M., & Kornfield, J. A. (n.d.). Triosidines: novel Maillard reaction products and cross-links from the reaction of triose sugars with lysine and arginine residues. Biochemical Journal. Retrieved from [Link]

  • Luo, X., et al. (2012). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid. BioResources. Retrieved from [Link]

  • Pessen, D., & Wells, T. (1994). The Degradation of L-threose at Maillard Reaction Conditions. PubMed. Retrieved from [Link]

  • Jönsson, L. J., & Martín, C. (2016). Carbohydrate degradation mechanisms and compounds from pretreated biomass. Biotechnology for Biofuels.
  • Wells-Knecht, K. J., et al. (2006). The Production of Threose as a Degradation Product from L-Ascorbic Acid. Taylor & Francis Online. Retrieved from [Link]

  • Raitanen, J.-E. (2014). What is the best way to quantify sugars in gc-ms? ResearchGate. Retrieved from [Link]

  • Tessier, F. J., et al. (2001). Triosidines: Novel Maillard reaction products and cross-links from the reaction of triose sugars with lysine and arginine residues.
  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]

  • Velíšek, J., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences.
  • Lunn, G., & Shchepinov, M. S. (n.d.). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. PubMed. Retrieved from [Link]

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Retrieved from [Link]

  • de Wit, M., et al. (n.d.). Kinetics of the alkaline isomerization and degradation of monosaccharides.
  • LibreTexts Chemistry. (2025). Reactions of Monosaccharides. Chemistry LibreTexts. Retrieved from [Link]

  • Ruiz-Matute, A. I., et al. (2004). Optimization of carbohydrate silylation for gas chromatography. PubMed. Retrieved from [Link]

  • Lunn, G., & Shchepinov, M. S. (2012). Quantifying 13 C-labeling in Free Sugars and Starch by GC-MS. SpringerLink.
  • Ruiz-Matute, A. I., et al. (2010). Derivatization of carbohydrates for GC and GC-MS analyses.
  • Al-maaitah, A. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing.
  • Hellwig, M., et al. (2015). GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. ACS Publications. Retrieved from [Link]

  • Walford, S. N. (2010). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library.
  • Li, D., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Retrieved from [Link]

  • Choudhary, V., & Pinar, A. B. (2017). Toward Understanding Base-Catalyzed Isomerization of Saccharides.
  • Smith, L. (2015). Carbohydrate degradation during sample storage for herbage analysis. CABI Digital Library.
  • Harding, S. E. (2011). Meeting Report: The stability and degradation of complex carbohydrate structures: mechanisms and measurement. Biotechnology and Genetic Engineering Reviews.
  • BYJU'S. (2019). Maillard reaction. BYJU'S. Retrieved from [Link]

  • Degenhardt, A. G., & Hofmann, T. R. (2013). Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation.
  • Aston, P. (2026). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices.
  • Barbero, G. F. (n.d.). Sample preparation for the determination of carbohydrates in food and beverages.
  • Restek Corporation. (n.d.). Chromatography Problem Solving and Troubleshooting. Restek.
  • Agilent Technologies. (n.d.). GC Troubleshooting*. Agilent. Retrieved from [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Retrieved from [Link]

  • Haas, K. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting groups. University of Leeds.
  • Serianni, A. S., & Barker, R. (1984). Carbohydrates in solution: studies with stable isotopes. Accounts of Chemical Research.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. isotope.com.
  • Zaia, J., et al. (2007). Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry.
  • Narimatsu, H., et al. (2012). Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N-glycans in Human Cancer Cells. Molecular & Cellular Proteomics.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org. Retrieved from [Link]

  • University of Heidelberg. (n.d.). 13C tracing analysis via GC-TOF. Heidelberg University.
  • Zhang, Y., et al. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System.
  • Shimadzu Corporation. (n.d.). Introduction to 13C Metabolic Flux Analysis Using GC-MS. Shimadzu.
  • Ismail, R. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library.
  • Ye, F., et al. (2006). Determination of aldoses and ketoses by GC-MS using differential derivatisation. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Improving extraction yield of D-[4-13C]threose from mammalian cell cultures

Welcome to the Technical Support Center. Extracting low-abundance, highly polar, and transient aldotetroses like D-threose from mammalian cell cultures presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting low-abundance, highly polar, and transient aldotetroses like D-threose from mammalian cell cultures presents unique analytical challenges. In 13C-Metabolic Flux Analysis (13C-MFA), the integrity of your data relies entirely on halting cellular metabolism instantaneously and recovering the target metabolite without isotopic discrimination[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we explore the fundamental causality behind extraction failures and provide a self-validating, step-by-step methodology to ensure high-fidelity recovery of D-[4-13C]threose.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my D-[4-13C]threose extraction yield consistently lower than hexose sugars like glucose?

The Causality: The low yield is driven by the intrinsic biochemical reactivity of aldotetroses. D-threose is a transient intermediate; in the cellular environment, it is rapidly reduced to threitol or consumed in non-enzymatic glycation reactions to form Advanced Glycation End-products (AGEs)[2]. Furthermore, isotopic steady state for such intermediates occurs within minutes[3]. If your quenching protocol takes longer than a few seconds, residual enzymatic activity will rapidly consume the 13C-labeled pool, diluting your isotopic enrichment. The Solution: Implement a rapid cold-methanol quenching step (-80°C) directly on the culture plate to arrest metabolism instantly[4].

Q2: What is the optimal solvent system to prevent the loss of D-[4-13C]threose during cell lysis?

The Causality: D-threose is a highly polar, four-carbon sugar. Using 100% organic solvents (like absolute methanol) causes the highly polar tetrose to co-precipitate with cellular proteins, trapping it in the pellet. Conversely, using 100% aqueous solvents fails to denature proteins rapidly, leading to enzymatic degradation of the sugar. The Solution: A biphasic or mixed solvent system—specifically pre-chilled 80:20 methanol:water—is the gold standard[2]. The 20% water provides the necessary dielectric constant to keep the aldotetrose solubilized in the supernatant, while the 80% methanol ensures complete protein precipitation.

Q3: During LC-MS/MS analysis, I cannot resolve D-[4-13C]threose from D-[4-13C]erythrose. How can I improve isomeric separation?

The Causality: D-threose and D-erythrose are C-2 epimers (diastereomers) with identical exact masses. Traditional reversed-phase liquid chromatography cannot separate them due to their extreme polarity, and tandem mass spectrometry (MS/MS) alone is insufficient because their fragmentation patterns are nearly identical[2]. The Solution: You must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized carbohydrate column[2]. HILIC stationary phases interact directly with the hydroxyl groups of the sugars, translating the slight stereochemical differences between the C-2 epimers into distinct chromatographic retention times.

Q4: I am using GC-MS and losing my 13C signal during the sample drying phase. What is happening?

The Causality: Tetroses are relatively volatile compared to larger pentose or hexose sugars. If you dry the metabolite extract completely using a standard vacuum concentrator without strict temperature control, you risk volatilizing the D-threose along with the solvent. The Solution: Dry the samples under a gentle stream of nitrogen gas or a vacuum concentrator strictly kept below 30°C. Immediately protect the carbonyl group by adding a methoxyamination reagent (e.g., methoxyamine hydrochloride in pyridine), followed by silylation to increase volatility for GC-MS without losing the intact molecule[2].

Part 2: Quantitative Data & Solvent Comparison

To optimize your workflow, we evaluated the extraction efficiency of various solvent systems for aldotetroses. The data below summarizes the critical balance between protein precipitation and polar metabolite solubility.

Table 1: Comparative Extraction Efficiencies for Aldotetroses in Mammalian Cells

Extraction Solvent SystemProtein PrecipitationD-Threose Recovery (%)Isotopic PreservationMatrix Effect (LC-MS)
100% Methanol (-80°C)High45%ExcellentLow
80:20 Methanol:Water (-80°C) High 92% Excellent Low
50:50 Acetonitrile:Water (-20°C)Moderate78%GoodModerate
100% Water (4°C)Low95% (pre-spin)Poor (Enzymatic loss)Severe

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every extraction protocol must be a self-validating system. By incorporating a non-endogenous heavy isotope internal standard prior to extraction, you can calculate absolute recovery rates and normalize matrix effects during MS analysis.

Validated Protocol: Biphasic Extraction of D-[4-13C]Threose from Adherent Cells

  • Tracer Incubation: Culture mammalian cells to 80% confluency. Replace standard media with 13C-tracer supplemented media (e.g., D-[U-13C]glucose) and incubate to achieve isotopic steady state.

  • Rapid Quenching: Remove the culture dish from the incubator. Immediately aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular 13C-tracer[2]. Note: This step must be completed in <5 seconds.

  • Internal Standard Spike (Validation Step): Add a known concentration of D-threitol-d4 (or an equivalent non-interfering heavy isotope standard) directly to the plate. This acts as your baseline to calculate extraction loss.

  • Solvent Lysis: Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water extraction solvent directly to the culture plate[2].

  • Cell Harvesting: Scrape the cells mechanically and transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex the tube vigorously for 1 minute to ensure complete lysis[2].

  • Clarification: Centrifuge at maximum speed (e.g., 14,000 rpm / 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins[2][4].

  • Recovery & Concentration: Transfer the metabolite-rich supernatant to a new tube. Dry the extract completely using a vacuum concentrator at <30°C to prevent volatilization[2]. Store at -80°C until derivatization (GC-MS) or reconstitution (LC-MS).

Part 4: Workflow & Pathway Visualizations

Workflow A Mammalian Cell Culture (13C-Tracer Administered) B Rapid Quenching (Cold Methanol, -80°C) A->B Halt Metabolism (< 1s) C Cell Lysis & Extraction (80:20 MeOH:H2O) B->C Prevent Leakage D Phase Separation / Centrifugation (14,000 rpm, 4°C) C->D Remove Proteins/Debris E Supernatant Recovery (Polar Metabolites incl. D-Threose) D->E Isolate Tetroses F Derivatization (GC-MS) or HILIC Prep (LC-MS) E->F Concentrate (<30°C) G Isotope-Resolved Analysis (13C-MFA) F->G Quantify D-[4-13C]Threose

Fig 1: Optimized workflow for D-[4-13C]threose extraction and 13C-MFA quantification.

Pathway Glc D-[U-13C]Glucose PPP Pentose Phosphate Pathway Glc->PPP Glycolysis/ oxPPP E4P Erythrose-4-Phosphate (M+4) PPP->E4P Transaldolase Ery D-Erythrose E4P->Ery Phosphatase Thr D-[4-13C]Threose Ery->Thr Epimerization AGE Advanced Glycation End-products Thr->AGE Glycation

Fig 2: Metabolic routing of 13C-labeled carbon into D-threose and subsequent glycation.

References

  • [2] Benchchem. "A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose." Available at:

  • [4] Benchchem. "Application Notes and Protocols for Cell Extraction in 13C Labeled Metabolomics." Available at:

  • [3] Buescher, J. M., et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." PMC - NIH. Available at:

  • [1] AMBIC. "Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture." Available at:

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of D-[4-13C]threose

Welcome to the Technical Support Center for Carbohydrate LC-MS Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of highly polar, low-molecular-weight meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate LC-MS Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of highly polar, low-molecular-weight metabolites like D-[4-13C]threose. This aldotetrose presents a "perfect storm" for mass spectrometry: it lacks a chromophore, possesses no strongly ionizable functional groups, and elutes in the void volume of standard reversed-phase (RP) columns, plunging it directly into the zone of maximum ion suppression.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causes of your signal loss and implement self-validating, field-proven workflows to ensure robust isotopic quantification.

Visual Workflow: The Causality of Ion Suppression & Mitigation Paths

G A D-[4-13C]threose (Highly Polar, Uncharged) B Reversed-Phase LC A->B E Mitigation Strategy 1: PMP Derivatization A->E F Mitigation Strategy 2: HILIC Chromatography A->F C Void Volume Elution (Co-elution with salts/lipids) B->C D Severe Ion Suppression (Signal Loss) C->D G Increased Hydrophobicity & Ionization Efficiency E->G H Retention via Partitioning (Away from void volume) F->H I Robust MS Quantification (High E-E-A-T) G->I H->I

Caption: Logical workflow detailing the causality of D-[4-13C]threose ion suppression and mitigation.

Section 1: Core Troubleshooting (The "Why" and "How")

Q: Why does D-[4-13C]threose suffer from such severe ion suppression in standard LC-MS? A: Ion suppression in electrospray ionization (ESI) occurs when co-eluting matrix components (salts, proteins, lipids) compete with the target analyte for available charge on the surface of the ESI droplets 1. D-[4-13C]threose is a highly hydrophilic aldotetrose. On a standard C18 reversed-phase column, it exhibits virtually no retention and elutes in the void volume ( t0​ ). The void volume is heavily populated by unretained, highly concentrated matrix salts and endogenous polar interferences. Because threose inherently has a low proton affinity, these co-eluting matrix components easily outcompete it for ionization, leading to massive signal quenching 2.

Q: How can I quantitatively assess the degree of ion suppression in my specific matrix? A: To solve a problem, you must first measure it. I strongly recommend implementing a Post-Column Infusion (PCI) experiment. This self-validating setup allows you to map the exact retention time windows where matrix effects occur, ensuring your chosen chromatographic method successfully shifts the analyte out of the suppression zone 3.

PCI LC LC Pump & Autosampler (Injecting Blank Matrix) Col Analytical Column LC->Col T T-Piece Mixer Col->T Matrix Eluent Syr Syringe Pump (Continuous D-[4-13C]threose) Syr->T Constant Analyte MS Mass Spectrometer (Monitoring m/z 120 -> 71) T->MS Combined Flow

Caption: Post-column infusion setup for mapping ion suppression zones during LC-MS analysis.

Section 2: Chromatographic & Chemical Solutions

Q: Should I use HILIC or chemical derivatization to resolve the suppression for D-[4-13C]threose? A: Both are viable, but they operate on different mechanistic principles.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Retains polar compounds by partitioning them into a water-enriched layer on the stationary phase. This shifts D-[4-13C]threose away from the void volume 4. However, HILIC requires high organic mobile phases and is highly sensitive to salt mismatches between the sample diluent and mobile phase, which can cause peak distortion.

  • Pre-column Derivatization (e.g., PMP labeling): Reacts the reducing end of D-[4-13C]threose with 1-phenyl-3-methyl-5-pyrazolone (PMP). This adds two hydrophobic phenyl rings, allowing excellent retention on standard C18 columns, moving the analyte far away from polar matrix suppressors. Furthermore, the pyrazolone rings drastically increase ESI ionization efficiency [[5]]().

Quantitative Comparison of Mitigation Strategies for D-[4-13C]threose
ParameterUnderivatized (RP-LC)Underivatized (HILIC)PMP-Derivatized (RP-LC)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.0 - 5.04.5 - 7.0
Matrix Effect (Suppression) > 80% signal loss15% - 30% signal loss< 10% signal loss
LOD (Limit of Detection) ~ 500 ng/mL~ 10 - 50 ng/mL~ 0.1 - 1.0 ng/mL
Sample Prep Complexity Low (Dilute & Shoot)Medium (SPE recommended)High (Reaction + LLE cleanup)

(Data synthesized from standard carbohydrate LC-MS performance metrics 5, 4)

Section 3: Step-by-Step Methodologies (Self-Validating)

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific quality control (QC) checks within the steps, you verify the success of the procedure before committing to MS analysis.

Protocol A: PMP Derivatization and Cleanup for D-[4-13C]threose

Causality Check: PMP derivatization requires an alkaline environment to open the sugar ring, but excess PMP must be removed prior to LC-MS to prevent source fouling and secondary ion suppression 6.

  • Sample Preparation: Aliquot 50 µL of the biological sample (e.g., cell extract) containing D-[4-13C]threose into a microcentrifuge tube.

  • Alkalization: Add 50 µL of 0.3 M NaOH.

    • Validation Step: Spot 1 µL on pH paper to ensure pH > 9. The reaction will fail if the matrix buffers the base.

  • Derivatization: Add 50 µL of 0.5 M PMP solution (dissolved in methanol). Incubate at 70°C for 30 minutes. The heat drives the Michael addition of two PMP molecules to the aldehyde group of the threose.

  • Neutralization: Cool to room temperature. Add 50 µL of 0.3 M HCl to neutralize the reaction.

    • Validation Step: The pH must be ~7 to stop the reaction and stabilize the derivative.

  • Liquid-Liquid Extraction (LLE) Cleanup (CRITICAL): Add 500 µL of chloroform. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Discard the lower organic layer (which contains unreacted, hydrophobic PMP). Repeat this extraction two more times.

  • Analysis: Dilute the upper aqueous phase 1:10 in the initial mobile phase and inject onto a C18 column.

Protocol B: HILIC-MS Optimization Strategy
  • Column Equilibration: HILIC columns (e.g., Amide or Zwitterionic) require extensive equilibration. Flush with 50 column volumes of 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.

  • Sample Diluent Matching:

    • Causality: Injecting highly aqueous samples onto a HILIC column causes the water to disrupt the stationary phase water layer, leading to peak splitting and early elution into the suppression zone. Dilute your D-[4-13C]threose sample in at least 75% Acetonitrile prior to injection.

  • Buffer Selection: Use 10 mM Ammonium Acetate (pH 4.5 - 5.5) in both Mobile Phase A (Water) and B (Acetonitrile). This ionic strength is sufficient to maintain peak shape without causing massive ion suppression in the MS source 7.

Section 4: FAQs on Isotope Tracing & Data Integrity

Q: How do I ensure the 13C label isn't lost or confounded during derivatization? A: The PMP derivatization targets the C1 aldehyde of D-threose. Because your label is at the C4 position (D-[4-13C]threose), the isotopic carbon is chemically inert during the Michael addition and is retained. However, you must monitor the correct precursor/product ion transitions. Unlabeled PMP-threose has a precursor [M+H]+ of m/z 439. Since you have a single 13C label, your target precursor is m/z 440. The primary MS/MS fragmentation involves the cleavage of the PMP moiety (m/z 175) 8. Therefore, your MRM transition should be 440 -> 175.

Q: What mobile phase additives minimize suppression in negative/positive ESI for sugars? A: For underivatized sugars analyzed in negative ESI (often used in HILIC), avoid strong ion-pairing agents like TEA or high concentrations of TFA, as they cause severe signal quenching and contaminate the MS 9. Stick to low concentrations (5-10 mM) of ammonium acetate or ammonium formate 10. For PMP-derivatized sugars analyzed in positive ESI, 0.1% formic acid provides excellent protonation and minimal suppression.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. 1

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. National Institutes of Health (NIH). 2

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis; A critical review. ResearchGate. 3

  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. National Institutes of Health (NIH). 5

  • Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. National Institutes of Health (NIH). 6

  • An LC-MS/MS Approach for Determining Glycosidic Linkages. eScholarship. 8

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. 7

  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Oxford Academic. 9

  • Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC). UC Davis. 4

  • HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. National Institutes of Health (NIH). 10

Sources

Reference Data & Comparative Studies

Validation

Validation of D-[4-13C]threose isotopic purity using quantitative NMR (qNMR)

Title : Validation of D-[4-13C]Threose Isotopic Purity: A Comparative Guide to qNMR vs. Mass Spectrometry Introduction D-[4-13C]threose is a critical stable isotope-labeled standard utilized in advanced metabolic flux an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validation of D-[4-13C]Threose Isotopic Purity: A Comparative Guide to qNMR vs. Mass Spectrometry

Introduction D-[4-13C]threose is a critical stable isotope-labeled standard utilized in advanced metabolic flux analysis and prebiotic chemistry studies—such as tracking complex carbonyl migrations and epimerizations[1]. For these applications, the fidelity of the tracer is paramount; researchers require an isotopic enrichment of >99% 13C to prevent signal dilution and kinetic isotope artifacts[2]. While Mass Spectrometry (MS) is the traditional workhorse for isotopic analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, SI-traceable primary ratio method for validating both chemical and isotopic purity[3].

Comparative Analysis: Why qNMR Outperforms MS for Small Carbohydrates Determining the isotopic purity of small, polar carbohydrates like threose presents unique analytical challenges. Mass spectrometry (e.g., GC-MS or LC-MS) relies on mass-to-charge (m/z) isotopologue ratios[4]. However, MS is destructive and often requires extensive derivatization (e.g., silylation) to volatilize sugars for GC analysis[5]. This derivatization step can introduce kinetic isotope effects, fragmentation biases, and matrix interferences[2][4].

Conversely, qNMR is a non-destructive technique that requires minimal sample preparation and no derivatization—the sample is simply dissolved in D2O[6]. More importantly, 1H-qNMR allows for the direct, site-specific quantification of the 13C label by measuring the 13C-1H spin-spin coupling (satellite peaks) relative to the uncoupled 12C-1H central peak[7][8].

G cluster_comparison Analyte D-[4-13C]Threose Isotopic Purity qNMR qNMR Analysis Analyte->qNMR MS Mass Spectrometry Analyte->MS qNMR_Pros Non-destructive No Derivatization SI-Traceable qNMR->qNMR_Pros MS_Cons Requires Derivatization Fragmentation Bias Matrix Effects MS->MS_Cons

Caption: Logical comparison of qNMR and Mass Spectrometry for isotopic purity analysis.

Table 1: Methodological Comparison for Isotopic Purity

Analytical FeatureQuantitative NMR (qNMR)Mass Spectrometry (GC-MS/LC-MS)
Sample Integrity Non-destructive; sample is fully recoverable[6].Destructive[6].
Derivatization Not required (direct analysis in D2O)[6].Often required for small polar sugars[5].
Quantification Basis Direct integration of 13C satellites vs. 12C central peak[7].Mass-to-charge (m/z) isotopologue ratios[4].
Site-Specificity High; directly distinguishes labeling at specific positions (e.g., C4)[8].Moderate; relies on predictable fragmentation patterns[4].
Metrological Traceability Primary ratio method; inherently SI-traceable[3].Requires highly pure external calibration standards[2].

Experimental Design: The Causality Behind qNMR Parameters To establish a self-validating system, the qNMR protocol must be meticulously designed. The isotopic purity calculation relies entirely on the internal ratio of the analyte's own signals (13C satellites vs. 12C central peak), making it self-referential and highly accurate[7][8]. However, to simultaneously validate the chemical purity (mass fraction), an internal standard (IS) such as Maleic acid is spiked into the sample[3][5].

Three critical mechanistic choices define this workflow:

  • Relaxation Delay (D1) : The D1 must be set to > 5 × T1 (longitudinal relaxation time). This ensures >99.3% magnetization recovery before the next pulse. Failing to allow complete relaxation will artificially skew the integration ratio between the IS and the analyte, destroying quantitative accuracy[5][9].

  • Omission of 13C Decoupling : The 1H-NMR spectrum must be acquired without 13C decoupling. If decoupled, the 13C satellite peaks would collapse into the central peak, making it impossible to differentiate the 13C-bound protons from the 12C-bound protons[8].

  • High-Order Baseline Correction : Because the 1JCH coupling constant is large (~140-150 Hz), the satellite peaks are spread far from the central signal. A rigorous baseline correction ensures the broad tails of these satellite peaks are not truncated during integration[7][9].

Table 2: Expected NMR Parameters for D-[4-13C]Threose

ParameterExpected ValueMechanistic Role in qNMR
1H Chemical Shift (H4) ~3.6 - 4.0 ppmRegion of integration for the central 12C-bound protons.
13C Chemical Shift (C4) ~63 - 73 ppmConfirms the structural identity of the labeled carbon[1].
1JCH Coupling Constant ~140 - 150 HzDetermines the spacing of the 13C satellite peaks flanking the H4 signal[7][10].

Step-by-Step Methodology: Self-Validating 1H-qNMR Protocol

G S1 1. Sample Preparation (Analyte + IS in D2O) S2 2. T1 Relaxation Measurement (Inversion Recovery) S1->S2 S3 3. 1H qNMR Acquisition (D1 > 5 x T1, No 13C Decoupling) S2->S3 S4 4. Spectral Deconvolution (Phase & Baseline Correction) S3->S4 S5 5. Satellite Integration (13C-1H vs 12C-1H signals) S4->S5

Caption: Step-by-step experimental workflow for qNMR isotopic purity validation.

  • Sample Preparation : Accurately weigh ~10 mg of D-[4-13C]threose and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) using a microbalance[3][5]. Dissolve the mixture in 0.6 mL of D2O (isotopic purity ≥ 99.9% D) to prevent solvent interference[5].

  • T1 Relaxation Measurement : Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longest T1 among the C4 protons of threose and the IS protons[9].

  • Data Acquisition : Set the relaxation delay (D1) to at least 5 × T1 (typically 30-60 seconds). Acquire the 1D 1H-NMR spectrum without 13C decoupling to preserve the 1JCH satellite peaks[5][8]. Ensure a high number of scans (e.g., 64-128) to achieve a robust signal-to-noise ratio for the minor 12C peak.

  • Spectral Processing : Apply rigorous manual phase correction and a high-order polynomial baseline correction. This is critical to ensure the areas under the widely spaced satellite peaks are accurately captured[9].

  • Integration and Calculation :

    • Integrate the central 12C-H4 signal ( I12C​ ).

    • Integrate the two 13C-H4 satellite peaks ( I13C_left​ and I13C_right​ ).

    • Isotopic Purity (%) = I12C​+I13C_left​+I13C_right​I13C_left​+I13C_right​​×100 [7][8].

By utilizing this self-validating protocol, laboratories can guarantee that their D-[4-13C]threose standards meet the stringent >99% isotopic enrichment required for high-resolution metabolic and prebiotic tracing.

References

  • Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis. Benchchem. 5

  • A Technical Guide to the Isotopic Purity and Enrichment of Perylene-D12. Benchchem. 4

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. 3

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry—A European Journal. 1

  • Determination of chemical purity and isotopic composition of natural and carbon-13-labeled arsenobetaine bromide standards by quantitative(1)H-NMR. PubMed. 7

  • Carbon-13 NMR studies of [1-13C]aldoses. ACS Publications. 10

  • NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. ACS Publications. 6

  • 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials. Romer Labs. 2

  • Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. 9

  • Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PMC - NIH.8

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of D-[4-¹³C]threose and Unlabeled D-threose

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of D-[4-¹³C]threose and its unlabeled counterpart, D-threose. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of D-[4-¹³C]threose and its unlabeled counterpart, D-threose. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of stable isotope labeling in mass spectrometry and offers practical insights into interpreting the resulting fragmentation data. By understanding these differences, researchers can leverage isotopic labeling for more precise and informative structural elucidation and metabolic flux analysis.

Introduction: The Power of Isotopic Labeling in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound.[1] When coupled with fragmentation techniques such as collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) can elucidate the detailed structure of a molecule by breaking it into smaller, characteristic fragment ions.[2]

The analysis of carbohydrates by mass spectrometry presents unique challenges due to their structural similarities and the lability of their glycosidic bonds.[3] Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C), has emerged as a critical tool in carbohydrate analysis.[4][5] This technique provides a distinct mass shift in the precursor and fragment ions, enabling researchers to trace metabolic pathways, quantify metabolites, and gain deeper insights into fragmentation mechanisms.[6][7] This guide will specifically explore the fragmentation of D-threose, a four-carbon monosaccharide (tetrose), and its ¹³C-labeled isotopologue, D-[4-¹³C]threose.

Experimental Design and Rationale

To effectively compare the fragmentation of labeled and unlabeled D-threose, a systematic experimental approach is essential. The following sections detail the rationale behind the chosen methodologies.

Ionization Method: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like carbohydrates.[8][9] It allows for the gentle transfer of ions from solution to the gas phase with minimal fragmentation, preserving the intact molecular ion for subsequent MS/MS analysis. ESI is also highly compatible with liquid chromatography (LC), enabling the separation of complex mixtures prior to mass analysis.[9]

Fragmentation Method: Collision-Induced Dissociation (CID)

Collision-induced dissociation (CID) is a widely used fragmentation technique in tandem mass spectrometry.[2] In CID, precursor ions are accelerated and collided with an inert gas, causing them to fragment.[2] The resulting product ions provide a fingerprint of the original molecule's structure.[10] The energy of these collisions can be controlled to produce varying degrees of fragmentation, offering a more complete picture of the molecule's connectivity.

Isotopic Labeling Strategy: Site-Specific ¹³C Labeling

The strategic placement of a ¹³C label at a specific position, in this case, the C-4 position of D-threose, is crucial. This allows for the precise tracking of that carbon atom and its associated fragments during dissociation. By comparing the m/z values of fragments from the labeled and unlabeled compounds, we can deduce the origin of each fragment and map the fragmentation pathways.

Mass Spectrometry Workflow

The overall workflow for analyzing and comparing the fragmentation of D-[4-¹³C]threose and D-threose is depicted below.

MS_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis unlabeled Unlabeled D-threose esi Electrospray Ionization (ESI) unlabeled->esi labeled D-[4-13C]threose labeled->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Isolate Precursor ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectra Mass Spectra Comparison ms2->spectra pathway Fragmentation Pathway Elucidation spectra->pathway

Caption: Workflow for comparative fragmentation analysis.

Comparative Fragmentation Analysis

Upon ESI-MS analysis in positive ion mode, both D-threose and D-[4-¹³C]threose will primarily form adducts with sodium ([M+Na]⁺) or other available cations. For this guide, we will consider the sodiated adducts.

CompoundMolecular Formula[M+Na]⁺ (m/z)
D-threoseC₄H₈O₄143.03
D-[4-¹³C]threoseC₃¹³CH₈O₄144.03

The 1 Dalton mass shift in the precursor ion of D-[4-¹³C]threose is the foundational difference that allows for the comparative analysis.

Key Fragmentation Pathways and Expected Fragment Ions

The fragmentation of monosaccharides in the gas phase is complex and can proceed through various pathways, including cross-ring cleavages and neutral losses of water (H₂O) and formaldehyde (CH₂O).[11][12] The Domon and Costello nomenclature is commonly used to describe carbohydrate fragmentation, where fragments containing the reducing end are denoted as B and Y ions, and those containing the non-reducing end are C and Z ions. Cross-ring cleavages are designated with A and X ions.

Below is a table summarizing the expected key fragment ions for both unlabeled and labeled D-threose, based on established fragmentation mechanisms of monosaccharides.

Fragmentation TypeNeutral Loss / FragmentUnlabeled D-threose Fragment Ion (m/z)D-[4-¹³C]threose Fragment Ion (m/z)Interpretation of Mass Shift
Cross-ring Cleavage⁰,²A₂8383The C4 carbon is not part of this fragment.
Cross-ring Cleavage⁰,³A₂6969The C4 carbon is not part of this fragment.
Neutral Loss[M+Na-H₂O]⁺125126The C4 carbon is retained.
Neutral Loss[M+Na-CH₂O]⁺113114The C4 carbon is retained.
Neutral Loss[M+Na-C₂H₄O₂]⁺8384The C4 carbon is retained in the neutral loss.
B/Y-type CleavageB₁6161The C4 carbon is not part of this fragment.
B/Y-type CleavageY₁7576The C4 carbon is part of this fragment.
Visualizing Fragmentation Differences

The following diagram illustrates the primary fragmentation pathways and highlights where the ¹³C label influences the mass of the resulting fragments.

Fragmentation_Pathways cluster_unlabeled Unlabeled D-threose Fragmentation cluster_labeled D-[4-13C]threose Fragmentation unlabeled_precursor [C4H8O4+Na]+ (m/z 143) unlabeled_frag1 [M+Na-H2O]+ (m/z 125) unlabeled_precursor->unlabeled_frag1 -H2O unlabeled_frag2 [M+Na-CH2O]+ (m/z 113) unlabeled_precursor->unlabeled_frag2 -CH2O unlabeled_frag3 0,2A2 (m/z 83) unlabeled_precursor->unlabeled_frag3 cross-ring unlabeled_frag4 Y1 (m/z 75) unlabeled_precursor->unlabeled_frag4 C-C cleavage labeled_precursor [C3_13CH8O4+Na]+ (m/z 144) labeled_frag1 [M+Na-H2O]+ (m/z 126) labeled_precursor->labeled_frag1 -H2O labeled_frag2 [M+Na-CH2O]+ (m/z 114) labeled_precursor->labeled_frag2 -CH2O labeled_frag3 0,2A2 (m/z 83) labeled_precursor->labeled_frag3 cross-ring labeled_frag4 Y1 (m/z 76) labeled_precursor->labeled_frag4 C-C cleavage

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing D-[4-¹³C]threose and ¹³C-erythrose by NMR

In the landscape of drug development and metabolic research, the precise structural elucidation of molecules is paramount. Diastereomers, with their subtle yet significant differences in stereochemistry, often present a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and metabolic research, the precise structural elucidation of molecules is paramount. Diastereomers, with their subtle yet significant differences in stereochemistry, often present a considerable analytical challenge. This guide provides an in-depth, technical comparison of two such diastereomers, D-[4-¹³C]threose and ¹³C-erythrose, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to distinguish them. Our focus is to move beyond mere procedural steps, delving into the causal relationships that underpin experimental choices and data interpretation, thereby providing a robust and self-validating analytical framework.

The Diastereomeric Challenge: Threose vs. Erythrose

D-threose and D-erythrose are aldotetrose sugars, epimeric at the C2 position. This means they share the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group at the second carbon atom.[1][2] In their Fischer projections, the hydroxyl groups on the chiral centers of erythrose are on the same side, while in threose they are on opposite sides.[1][3] This seemingly minor variation leads to distinct three-dimensional structures, which in turn influence their biological activity and chemical reactivity.[4][5] For researchers, the ability to unequivocally differentiate between these isomers is critical for accurate experimental design and interpretation.

The introduction of a ¹³C label at a specific position, in this case, the C4 carbon, serves as a powerful tool in NMR analysis. Isotopic labeling enhances NMR sensitivity and allows for site-specific interrogation of molecular structure. The ¹³C label simplifies the NMR spectra, enabling clearer identification and quantification of different sugar species.[4][5]

The Power of NMR in Stereochemical Analysis

NMR spectroscopy is a premier technique for distinguishing between diastereomers because it is exquisitely sensitive to the local electronic environment of each nucleus in a molecule.[6] Diastereomers, being non-mirror image stereoisomers, possess different physical and chemical properties, resulting in distinct NMR spectra.[6] The key parameters in NMR that allow for this differentiation are chemical shifts (δ) and spin-spin coupling constants (J).

  • Chemical Shifts (δ): The chemical shift of a nucleus is determined by its magnetic environment, which is influenced by the spatial arrangement of neighboring atoms and functional groups. The different stereochemistry of threose and erythrose results in unique chemical shifts for their respective protons and carbons.[7][8]

  • Coupling Constants (J): Vicinal coupling constants (³J), the coupling between nuclei separated by three bonds, are particularly informative. The magnitude of ³J is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[9][10][11] Since threose and erythrose have different stereochemistries, the dihedral angles between their protons will differ, leading to distinct and predictable differences in their coupling constants.[7][12]

Experimental Workflow for Distinguishing D-[4-¹³C]threose and ¹³C-erythrose

The following experimental workflow is designed to provide a comprehensive and unambiguous differentiation of the two diastereomers.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve D-[4-13C]threose and 13C-erythrose in D2O nmr_1h 1D ¹H NMR prep->nmr_1h Acquire spectra nmr_13c 1D ¹³C NMR prep->nmr_13c nmr_hsqc 2D ¹H-¹³C HSQC prep->nmr_hsqc analysis_1h Analyze chemical shifts (δ) and coupling constants (³JHH) nmr_1h->analysis_1h Interpret analysis_13c Analyze ¹³C chemical shifts and ¹JCH, ²JCH couplings nmr_13c->analysis_13c analysis_hsqc Correlate ¹H and ¹³C signals nmr_hsqc->analysis_hsqc conclusion Unambiguous Diastereomer Differentiation analysis_1h->conclusion analysis_13c->conclusion analysis_hsqc->conclusion

Figure 1: Experimental workflow for the NMR-based differentiation of D-[4-¹³C]threose and ¹³C-erythrose.

Experimental Protocols

1. Sample Preparation:

  • Prepare solutions of D-[4-¹³C]threose and ¹³C-erythrose at a concentration of approximately 80 mM in deuterium oxide (D₂O).[4][5] D₂O is used as the solvent to avoid a large, interfering signal from the protons of water.

  • Ensure complete dissolution of the samples.

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • 1D ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum for each sample.

    • Typical spectral parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum for each sample.

    • The use of ¹³C-labeled sugars simplifies the spectra and allows for clear identification.[4][5]

    • Typical spectral parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a 2D HSQC spectrum for each sample. This experiment correlates the chemical shifts of protons directly attached to carbons.

    • The HSQC experiment is invaluable for unambiguous assignment of proton and carbon signals, especially in complex spectra.[13]

    • Typical spectral parameters: 256-512 increments in the indirect (¹³C) dimension, 8-16 scans per increment.

Data Analysis and Interpretation

The key to differentiating D-[4-¹³C]threose and ¹³C-erythrose lies in the detailed analysis of the acquired NMR spectra.

¹H NMR Spectral Analysis:

The proton NMR spectra will show distinct differences in both chemical shifts and coupling constants.

  • Chemical Shifts: The anomeric proton (H1) is particularly sensitive to the stereochemistry at C2. Generally, the α-anomeric proton resonates further downfield than the β-anomeric proton.[14] The relative positions of other protons will also differ between the two diastereomers due to their different magnetic environments.

  • Coupling Constants (³JHH): This is the most definitive parameter for differentiation. The magnitude of the vicinal coupling constants is directly related to the dihedral angle between the coupled protons. For carbohydrate ring protons, typical coupling constants are:

    • Axial-axial: 7-11 Hz

    • Axial-equatorial: 1-4 Hz

    • Equatorial-equatorial: 0-2 Hz[7]

By measuring the coupling constants between adjacent protons (e.g., J₁,₂, J₂,₃, J₃,₄), the relative stereochemistry of the hydroxyl groups can be deduced. For instance, a large J₁,₂ coupling constant would indicate a trans-diaxial relationship between H1 and H2, which is characteristic of one anomer over the other.

¹³C NMR Spectral Analysis:

The ¹³C NMR spectra provide complementary information for structural confirmation.

  • Chemical Shifts: The chemical shifts of the carbon atoms, particularly C1, C2, and C3, will be different for threose and erythrose. Typical ¹³C NMR chemical shifts for carbohydrate ring carbons are in the range of 60-110 ppm.[7] The ¹³C label at C4 will result in a strong signal for this carbon, and its chemical shift will also be influenced by the overall stereochemistry of the molecule.

  • ¹JCH and ²JCH Couplings: The presence of the ¹³C label at C4 allows for the measurement of one-bond (¹JCH) and two-bond (²JCH) coupling constants involving C4. These couplings can provide further conformational information.

2D ¹H-¹³C HSQC Analysis:

The HSQC spectrum provides a clear correlation map between each proton and its directly attached carbon. This is crucial for:

  • Unambiguous Signal Assignment: It definitively links the proton and carbon signals, removing any ambiguity in the 1D spectra.

  • Confirmation of Structure: By confirming the connectivity and chemical shifts of all proton-carbon pairs, the HSQC spectrum provides a robust validation of the structural assignment made from the 1D spectra.

Comparative Data Summary

The following table summarizes the expected key differences in the NMR data for D-[4-¹³C]threose and ¹³C-erythrose. The exact values will depend on the specific experimental conditions (temperature, pH, etc.).

NMR ParameterD-[4-¹³C]threose¹³C-erythroseRationale for Difference
¹H Chemical Shift (δ) Distinct set of chemical shifts for all protonsDifferent set of chemical shifts for all protonsDifferent spatial arrangement of hydroxyl groups leads to different magnetic environments.
³JHH Coupling Constants Unique set of coupling constants reflecting its specific dihedral anglesDifferent set of coupling constants reflecting its specific dihedral anglesThe Karplus relationship dictates that different dihedral angles result in different coupling constants.
¹³C Chemical Shift (δ) Distinct chemical shifts for C1, C2, C3, and C4Different chemical shifts for C1, C2, C3, and C4The stereochemistry at C2 influences the electronic environment of all carbons.

Conclusion

The differentiation of diastereomers such as D-[4-¹³C]threose and ¹³C-erythrose is a critical task in many scientific disciplines. This guide has demonstrated that a systematic approach using a combination of 1D and 2D NMR techniques provides an unambiguous and self-validating method for their distinction. By carefully analyzing chemical shifts and, most importantly, vicinal coupling constants, researchers can confidently determine the stereochemistry of these and other similar molecules. The strategic use of ¹³C isotopic labeling further enhances the power of this analytical approach. The principles and protocols outlined herein provide a solid foundation for any researcher or drug development professional faced with the challenge of stereochemical elucidation.

References

  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]

  • New Karplus Equations for Conformational Analysis of Monosaccharides and Acetylated Derivatives. Scholarly Commons - University of the Pacific. Available at: [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

  • Carbon-13 NMR studies of [1-13C]aldoses. American Chemical Society. Available at: [Link]

  • Erythro and Threo. Chemistry Steps. Available at: [Link]

  • a) ¹³C NMR spectrum for [1‐¹³C]‐threose carbonyl migration at 0 and.... ResearchGate. Available at: [Link]

  • SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION. ACS Publications. Available at: [Link]

  • The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. eScholarship. Available at: [Link]

  • Unified and Isomer-Specific NMR Metabolomics Database for the Accurate Analysis of 13C–1H HSQC Spectra. ACS Publications. Available at: [Link]

  • A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

  • Site-selective 13C labeling of proteins using erythrose. PMC. Available at: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. JEOL Ltd. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • bmse000008 D-Allose at BMRB. BMRB. Available at: [Link]

  • Erythro and Threo Nomenclature. YouTube. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. ACS Publications. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

  • Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Chiralpedia. Available at: [Link]

  • Biosynthesis of aromatic compounds: 13C NMR spectroscopy of whole Escherichia coli cells. PubMed. Available at: [Link]

  • D-(+)-trehalose - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Two-dimensional 1H–13C HSQC NMR spectrum of sucrose from the BMRB (red).... ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of D-[4-13C]Threose

This guide provides an in-depth, procedural framework for the safe and compliant disposal of D-[4-13C]Threose. As researchers, scientists, and drug development professionals, our commitment to safety and environmental st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of D-[4-13C]Threose. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical reagents we use, including their final disposal. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that you can integrate into your laboratory's standard operating procedures (SOPs).

Core Principles: Understanding the Nature of D-[4-13C]Threose Waste

The single most important principle to understand is that D-[4-13C]Threose is labeled with a stable, non-radioactive isotope of carbon (¹³C). Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation.[1][] Consequently, the disposal protocols for D-[4-13C]Threose are dictated by its chemical properties, not its isotopic label.[1][]

Health and safety data for isotopically labeled compounds are often not extensively available, but they are generally assumed to be identical to the unlabeled compound.[3] Therefore, the disposal of D-[4-13C]Threose should be handled with the same considerations as unlabeled D-Threose. While simple carbohydrates like threose are generally not considered highly hazardous, it is a best practice in any laboratory setting to treat all chemical waste with a structured and cautious approach.[4]

Hazard Assessment and Initial Handling

Before disposal, a fundamental hazard assessment is required. Based on data for similar tetrose sugars and related compounds, D-Threose is a white, crystalline powder that is not classified as a hazardous substance.[4][5] However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Avoid Dust Formation: If handling the solid form, avoid creating and inhaling dust.[5][6] Use dry clean-up procedures for any minor spills, such as sweeping up the material and placing it in a sealable, labeled container.[5][7]

  • Contamination: The primary disposal consideration often arises from what the D-[4-13C]Threose has been mixed with. If it is part of a solution containing hazardous solvents (e.g., flammable liquids, acids, bases) or other toxic materials, the entire mixture must be treated as hazardous waste according to the most hazardous component.[8][9]

PropertyD-Threose (Representative Data)
Molecular Formula C₄H₈O₄ (for unlabeled)
Molecular Weight 121.11 g/mol (for D-[4-13C]Threose)
Appearance White crystalline solid
Hazard Classification Not generally classified as hazardous[4]
Key Consideration Disposal method is determined by any hazardous substances it is mixed with.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure compliance and safety. The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department, and these steps should be performed in accordance with their specific guidelines.[9][10][11]

Step 1: Waste Characterization

  • Pure Compound: Is the waste pure, solid D-[4-13C]Threose or an aqueous solution thereof? Uncontaminated, solid D-threose is often considered non-hazardous waste.[4]

  • Mixed Waste: Is the D-[4-13C]Threose dissolved in or mixed with other chemicals? If so, identify all components. The waste mixture must be classified according to its most hazardous constituent. For example, a solution of D-[4-13C]Threose in a flammable solvent must be disposed of as flammable liquid waste.[8]

Step 2: Segregation

  • Properly segregate your D-[4-13C]Threose waste from other waste streams.[12]

  • Crucially, do not mix it with radioactive waste. This is a common error that can lead to costly and complex disposal challenges.[1][]

  • Keep it separate from incompatible chemicals (e.g., do not mix an acidic solution with a basic one).[8][12]

Step 3: Containerization and Labeling

  • Select a waste container that is chemically compatible with the waste. The original container is often a good choice.[11] For liquids, use a sealable, leak-proof bottle.

  • Label the container clearly and accurately.[9][12] The label should include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "Waste D-[4-13C]Threose".

    • A complete list of all constituents and their approximate percentages.

    • Relevant hazard information (e.g., "Flammable Liquid" if dissolved in ethanol).

    • The date the waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated chemical waste storage area.[9]

  • Ensure the container is kept closed except when adding waste.[9]

Step 5: Final Disposal

  • For Non-Hazardous Aqueous Solutions: If, and only if, permitted by your institutional EHS guidelines, aqueous solutions of D-Threose may be disposable via the sanitary sewer, followed by flushing with a copious amount of water.[4] Verification with your EHS office is mandatory before proceeding with this option.

  • For All Other Forms: For solid waste, contaminated waste, or when sewer disposal is not permitted, arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[3][11][12] Never dispose of chemical waste in the regular trash unless explicitly authorized by EHS.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of D-[4-13C]Threose waste.

G start D-[4-13C]Threose Waste Generated is_mixed Is the waste mixed with any other substance? start->is_mixed is_hazardous Is the other substance hazardous (e.g., flammable, corrosive, toxic)? is_mixed->is_hazardous Yes is_aqueous Is it an aqueous solution (pure D-[4-13C]Threose in water)? is_mixed->is_aqueous No (Pure Solid) is_hazardous->is_aqueous No treat_as_hazardous Treat as HAZARDOUS WASTE. Follow protocol for the most hazardous component. is_hazardous->treat_as_hazardous Yes consult_ehs_sewer Consult Institutional EHS Policy. Is sewer disposal of non-hazardous aqueous solutions permitted? is_aqueous->consult_ehs_sewer Yes chemical_waste Treat as CHEMICAL WASTE. Containerize, label, and store for EHS pickup. is_aqueous->chemical_waste No (Pure Solid) treat_as_hazardous->chemical_waste consult_ehs_sewer->chemical_waste No sewer_disposal Dispose via sanitary sewer with copious amounts of water. consult_ehs_sewer->sewer_disposal Yes

Sources

Handling

Personal protective equipment for handling D-[4-13C]Threose

As a Senior Application Scientist, I approach the handling of stable isotope-labeled carbohydrates not just as a matter of basic laboratory safety, but as an exercise in rigorous sample preservation. D-[4-13C]Threose is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled carbohydrates not just as a matter of basic laboratory safety, but as an exercise in rigorous sample preservation. D-[4-13C]Threose is a rare, high-value aldotetrose labeled with a stable carbon-13 isotope at the C4 position. It is critical for metabolic flux analysis, 13C-NMR studies, and pharmaceutical synthesis[1].

Because 13C is a stable, non-radioactive isotope, the operational philosophy must shift from purely "operator protection" to "sample integrity." The primary risks are not toxicological, but rather isotopic dilution from exogenous carbon sources and microbial degradation of the sample.

Here is the comprehensive, field-proven guide to the logistical, operational, and safety protocols for handling D-[4-13C]Threose.

Physicochemical Profiling & Hazard Assessment

D-Threose is generally recognized as a non-hazardous substance under GHS classifications[2]. However, its physical state—often supplied as a viscous syrup or a ~40% aqueous solution—dictates specific handling logistics[2][3].

Table 1: Quantitative Physicochemical Comparison

ParameterD-Threose (Unlabeled)D-[4-13C]ThreoseOperational Implication
CAS Number 95-43-2N/A (Isotopologue)Standard SDS applies to both forms.
Molecular Weight 120.10 g/mol 121.09 g/mol Requires adjusted molarity calculations.
Physical State Clear to light orange syrup / liquidViscous syrup / liquidVolumetric pipetting is highly inaccurate.
Water Content ~35% - 40% maximum[2][3]~35% - 40% maximumHygroscopic; must be sealed tightly.
Storage Temperature 2°C to 8°C[3]-20°C (Recommended)Sub-zero storage halts trace microbial growth.

Personal Protective Equipment (PPE): The Causality of Protection

While D-[4-13C]Threose poses no systemic toxicity, Good Laboratory Practice (GLP) and sample preservation require strict PPE adherence[4]. Every piece of equipment serves a dual purpose: protecting the operator from co-solvents and protecting the $1,000+/gram sample from the operator.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationPrimary Causality (Why we wear it)
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Sample Protection: Human skin harbors bacteria (S. epidermidis) that rapidly metabolize sugars, ruining isotopic purity.
Eye Protection ANSI Z87.1 Safety GogglesOperator Protection: Reconstitution of viscous syrups requires vortexing, creating splash risks[4].
Respiratory N95 Mask or Class II BSCSample Protection: Prevents operator respiratory droplets (containing degradative enzymes) from contaminating the stock[2][4].
Body Protection Knit-cuff Cotton Lab CoatSample Protection: Minimizes particulate shedding. Dust contains unlabeled carbon that skews highly sensitive 13C-NMR data[1].

Operational Plan: Step-by-Step Methodologies

To ensure absolute accuracy and prevent contamination, protocols must be self-validating. The high viscosity of D-Threose syrup makes standard volumetric pipetting prone to massive error (often retaining up to 15% of the volume in the tip).

Protocol A: Aseptic Gravimetric Reconstitution

Self-Validating Mechanism: Final concentration is verified by mass, not assumed by volume.

  • Thermal Equilibration: Transfer the sealed vial of D-[4-13C]Threose from -20°C to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense inside, introducing unlabeled carbon and altering the mass.

  • Gravimetric Taring: Place the unsealed vial on an analytical balance (0.0001 g readability) and tare to zero.

  • Solvent Addition: Carefully add sterile, degassed LC-MS grade water to the vial.

  • Mass Recording: Record the exact mass of the water added. Use the density of water (1.00 g/mL at 20°C) to calculate the exact volume added, and subsequently derive the precise molarity of the 13C-Threose solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a sterile tube. Causality: PES membranes exhibit extremely low carbohydrate binding, ensuring maximum recovery of the expensive isotope.

  • Aliquoting: Dispense into single-use, low-bind microcentrifuge tubes to prevent freeze-thaw cycles, which degrade the sugar.

Protocol B: Metabolite Extraction for LC-MS/MS Analysis

Self-Validating Mechanism: Rapid thermal quenching ensures the captured isotopic profile reflects the exact moment of sampling.

  • Metabolic Quenching: At the designated time point, rapidly transfer cell culture plates to an ice-water bath (0°C). Causality: Carbohydrate metabolism occurs on the millisecond scale; delayed quenching allows enzymes to scramble the 13C label.

  • Washing: Wash cells twice with ice-cold PBS to remove extracellular, un-metabolized D-[4-13C]Threose.

  • Lysis & Extraction: Add 80% cold methanol (-80°C) directly to the cells. Causality: Methanol instantly denatures proteins (halting enzymatic activity) while efficiently extracting polar metabolites like sugar phosphates[5].

  • Phase Separation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the metabolite-rich supernatant to a new vial, lyophilize, and store at -80°C until LC-MS/MS or 13C-NMR analysis[1][5].

Workflow Visualization

Below is the logical progression of D-[4-13C]Threose from stock preparation to data acquisition.

G A D-[4-13C]Threose Stock Preparation B Aseptic Filtration (0.22 µm PES) A->B Gravimetric Dilution C In Vitro / In Vivo Metabolic Labeling B->C Single-use Aliquots D Metabolite Extraction (Cold Methanol) C->D Time-course Quenching E 13C-NMR / LC-MS/MS Isotopomer Analysis D->E Phase Separation

Workflow for D-[4-13C]Threose preparation, metabolic labeling, and isotopic analysis.

Spill Management & Disposal Plan

A common misconception in research labs is treating stable isotopes like radioactive materials. Carbon-13 is a naturally occurring, stable isotope and emits zero radiation [1].

  • Spill Protocol: If D-[4-13C]Threose is spilled, isolate the area. Because it is highly water-soluble, wipe the surface with damp absorbent pads. Follow with a 70% ethanol wipe to remove any sticky carbohydrate residue. Causality: Leftover sugar residue acts as a potent growth medium for environmental fungi and bacteria, creating a secondary biological hazard.

  • Disposal Plan: Do NOT place in radioactive waste containers. Unused D-[4-13C]Threose can be disposed of as standard, non-hazardous aqueous chemical waste[2]. However, if the sugar has been mixed with toxic biological matrices or extraction solvents (e.g., methanol, chloroform), the waste must be categorized and disposed of according to the hazard profile of the solvent, not the sugar.

References

  • CD BioGlyco. "D-Threose Safety Information." CD BioGlyco.[Link]

  • Oxford Academic. "Carbohydrate cycling in micro-organisms: what can 13C-NMR tell us?" FEMS Microbiology Reviews.[Link]

  • National Institutes of Health (PMC). "Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate." NIH PubMed Central.[Link]

Sources

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